molecular formula C14H13NO B1363621 (4-(Aminomethyl)phenyl)(phenyl)methanone CAS No. 94341-55-6

(4-(Aminomethyl)phenyl)(phenyl)methanone

カタログ番号: B1363621
CAS番号: 94341-55-6
分子量: 211.26 g/mol
InChIキー: UFQYYMAIVVSKPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4-(Aminomethyl)phenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Aminomethyl)phenyl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Aminomethyl)phenyl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[4-(aminomethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQYYMAIVVSKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375443
Record name [4-(Aminomethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94341-55-6
Record name [4-(Aminomethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: (4-(Aminomethyl)phenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical properties, synthesis, and applications of (4-(Aminomethyl)phenyl)(phenyl)methanone , also known as 4-(Aminomethyl)benzophenone .

A Bifunctional Scaffold for Photoaffinity Labeling and Medicinal Chemistry

Executive Summary

(4-(Aminomethyl)phenyl)(phenyl)methanone is a high-value bifunctional intermediate used primarily in chemical biology and drug discovery. Its structure integrates two distinct functional domains: a primary benzylamine (for conjugation to pharmacophores) and a benzophenone moiety (a robust photoactivatable group). This dual functionality makes it an essential building block for designing Photoaffinity Probes (PALs) used to map drug-target interactions and identify off-target binding sites in the human proteome.

Chemical Identity & Structural Analysis[1]

PropertyData
IUPAC Name (4-(Aminomethyl)phenyl)(phenyl)methanone
Common Synonyms 4-(Aminomethyl)benzophenone; 4-Benzoylbenzylamine
CAS Number 24095-40-7 (Hydrochloride salt); 101080-69-3 (Free base)
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol (Free base); 247.72 g/mol (HCl salt)
SMILES NCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Appearance Off-white to pale yellow solid (HCl salt)
Solubility HCl Salt: Soluble in Water, DMSO, Methanol.Free Base: Soluble in DCM, Ethyl Acetate, Chloroform.[1][2]
3D Conformational Insight

The molecule adopts a non-planar geometry due to the steric repulsion between the ortho-hydrogens of the two phenyl rings. The carbonyl group bridges the rings, maintaining a twist angle of approximately 30–45° in the ground state. This non-planarity is critical for its photoactivity, preventing rapid relaxation via fluorescence and favoring the formation of the reactive triplet state upon UV irradiation.

Physicochemical Profile

  • Acidity (pKa): The benzylic amine has a pKa of approximately 9.2–9.5 (protonated form). The ketone oxygen is weakly basic (pKa ~ -6), remaining unprotonated under physiological conditions.

  • LogP: Estimated at 2.4 (Free base), indicating moderate lipophilicity suitable for cell permeability when attached to drug ligands.

  • Stability: The benzophenone core is chemically robust against hydrolysis and oxidation. However, the amine group is sensitive to atmospheric CO₂ (carbamate formation) and should be stored under inert gas or as the HCl salt.

Synthetic Pathways[3][4][5]

The synthesis of (4-(Aminomethyl)phenyl)(phenyl)methanone typically proceeds via the functionalization of 4-methylbenzophenone. The most robust route involves radical bromination followed by nucleophilic substitution.

Core Synthesis Protocol (Route A: Radical Bromination & Amination)
  • Precursor Activation: Radical bromination of 4-methylbenzophenone using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) yields 4-(Bromomethyl)benzophenone .

    • Note: This intermediate is a potent lachrymator and skin irritant.

  • Amination (Delepine or Gabriel Synthesis): Direct amination with ammonia often leads to over-alkylation (secondary/tertiary amines).

    • Preferred Method: Reaction with Hexamethylenetetramine (Delepine reaction) or Potassium Phthalimide (Gabriel synthesis) followed by hydrolysis yields the primary amine selectively.

Visualization: Synthetic Workflow

Synthesis Start 4-Methylbenzophenone Step1 Radical Bromination (NBS, AIBN, CCl4, Reflux) Start->Step1 Inter 4-(Bromomethyl)benzophenone (Lachrymator!) Step1->Inter Step2 Nucleophilic Substitution (Potassium Phthalimide) Inter->Step2 Inter2 Phthalimide Intermediate Step2->Inter2 Step3 Hydrazinolysis (NH2NH2, EtOH) Inter2->Step3 Final 4-(Aminomethyl)benzophenone Step3->Final

Figure 1: Optimized synthetic pathway avoiding over-alkylation by using the Gabriel synthesis strategy.

Reactivity & Functionalization[1][4][6][7][8]

This molecule possesses orthogonal reactivity profiles, allowing it to serve as a versatile linker.

A. Amine Reactivity (Ligand Attachment)

The primary amine (-CH₂NH₂) is a potent nucleophile. It reacts readily with:

  • NHS-Esters/Carboxylic Acids: To form stable amide bonds (Standard peptide coupling conditions: EDC/HOBt or HATU).

  • Isothiocyanates: To form thioureas.

  • Sulfonyl Chlorides: To form sulfonamides.

  • Strategic Use: This handle is used to attach the benzophenone "warhead" to a drug molecule (pharmacophore) without destroying the drug's binding affinity.

B. Ketone Reactivity (Photoactivation)

The benzophenone ketone is chemically inert under standard synthetic conditions but becomes highly reactive upon UV irradiation (350–365 nm).

  • Mechanism:

    • Absorption of a photon (

      
      ) generates a singlet diradical.
      
    • Rapid Intersystem Crossing (ISC) yields a Triplet Diradical .

    • C-H Insertion: The oxygen radical abstracts a hydrogen atom from a nearby amino acid (backbone or side chain) on the target protein.

    • Recombination: The resulting carbon radicals recombine to form a covalent C-C bond, permanently "tagging" the protein.

Visualization: Photoaffinity Labeling Mechanism

Reactivity Ground Benzophenone (Ground State) UV UV Irradiation (350-365 nm) Ground->UV Triplet Triplet Diradical (T1) UV->Triplet Abstraction H-Atom Abstraction Triplet->Abstraction + Target Protein Target Target Protein (C-H bond) Target->Abstraction Covalent Covalent Protein-Ligand Complex Abstraction->Covalent Radical Recombination

Figure 2: The mechanistic pathway of Benzophenone-mediated protein crosslinking.

Applications in Medicinal Chemistry & Proteomics[1]

Photoaffinity Labeling (PAL)

This is the primary application. The compound acts as a "minimalist" linker.

  • Advantage: Unlike diazirines or aryl azides, benzophenone is chemically stable in ambient light and does not explode. It can be handled on the open bench.

  • Selectivity: It preferentially labels Methionine residues but can insert into any C-H bond (geometric proximity governs specificity).

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this scaffold can serve as a rigid linker that also permits crosslinking studies to verify the ternary complex formation between the E3 ligase and the protein of interest (POI).

Synthesis of "Clickable" Probes

A common derivative involves reacting the amine with an alkyne-NHS ester. The resulting molecule contains:

  • Benzophenone: For protein capture.

  • Alkyne: For "Click" chemistry (CuAAC) with fluorescent azides or biotin-azides for visualization/enrichment.

Experimental Protocol: Amide Coupling

Objective: Conjugate 4-(Aminomethyl)benzophenone (HCl salt) to a Carboxylic Acid-containing Drug.

Reagents:

  • Drug-COOH (1.0 eq)

  • 4-(Aminomethyl)benzophenone HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DCM.

Procedure:

  • Dissolve Drug-COOH in anhydrous DMF under Nitrogen.

  • Add DIPEA and HATU. Stir for 15 minutes to activate the acid.

  • Add 4-(Aminomethyl)benzophenone HCl.

  • Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[3]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and Brine.

  • Purification: Silica gel chromatography (typically MeOH/DCM gradient).

Safety & Handling

  • Precursor Warning: If synthesizing from 4-(bromomethyl)benzophenone , be aware it is a severe lachrymator (tear gas agent). Handle only in a functioning fume hood.

  • UV Safety: When activating the molecule, use 365 nm UV lamps. Wear UV-protective eyewear and shield skin to prevent burns.

  • Storage: Store the HCl salt at room temperature or 4°C. It is hygroscopic; keep the container tightly sealed.

References

  • Sigma-Aldrich. (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone Product Sheet. Retrieved from .[4]

  • National Institutes of Health (NIH). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC6044376. Retrieved from .

  • Smith, E. et al. Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 4-Methylbenzophenone. Retrieved from .

  • ChemGuide. Reactions of Halogenoalkanes with Ammonia. Retrieved from .

Sources

(4-(Aminomethyl)phenyl)(phenyl)methanone CAS number 94341-55-6

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 94341-55-6 Synonyms: 4-(Aminomethyl)benzophenone; Methanone, [4-(aminomethyl)phenyl]phenyl-

Part 1: Executive Summary

(4-(Aminomethyl)phenyl)(phenyl)methanone is a bifunctional chemical scaffold critical to the fields of photoaffinity labeling (PAL) and medicinal chemistry. Unlike simple benzylamines, this molecule integrates a highly reactive primary amine with a benzophenone photophore . This dual functionality allows researchers to conjugate biologically active ligands (peptides, small molecules, nucleotides) to the amine "handle" while utilizing the benzophenone moiety as a UV-activatable "warhead" to map protein-ligand interactions.[1][2][3]

This guide provides a rigorous technical analysis of CAS 94341-55-6, detailing its physicochemical profile, selective synthesis strategies that preserve the ketone functionality, and its application as a high-fidelity probe in structural biology.

Part 2: Chemical Identity & Physicochemical Profile

The utility of CAS 94341-55-6 relies on the stability of its benzophenone core under physiological conditions until UV activation.

PropertyDataNote
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Appearance Pale yellow solid
Solubility DMSO, Methanol, DCMLimited water solubility as free base; HCl salt is water-soluble.
pKa (Amine) ~8.7Moderately basic; exists as ammonium cation at physiological pH.
UV Absorption λmax ~250-260 nm (π-π)Weak n-π band at ~350 nm (critical for photoactivation).
Storage -20°C, Inert AtmosphereHygroscopic; protect from light to prevent premature photolysis.

Part 3: Synthetic Routes & Methodology

Synthesizing CAS 94341-55-6 requires a strategy that introduces the amine without reducing the ketone. Standard nitrile reductions (e.g., LiAlH₄) are often unsuitable because they reduce the benzophenone to a benzhydrol.

Recommended Protocol: The Delépine Reaction

The most robust laboratory-scale synthesis utilizes the Delépine reaction. This pathway avoids harsh reducing agents, ensuring the integrity of the benzophenone carbonyl.

Step-by-Step Workflow:

  • Precursor Preparation: Radical bromination of 4-methylbenzophenone using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ or benzene to yield 4-(bromomethyl)benzophenone .

  • Quaternization: The bromide is treated with hexamethylenetetramine (HMTA) in chloroform or ethanol. This forms a quaternary ammonium salt (hexaminium salt).

  • Acid Hydrolysis: The salt is hydrolyzed using ethanolic HCl. This releases the primary amine as the hydrochloride salt (CAS 24095-40-7).

  • Liberation: The free base is obtained by neutralization with NaOH or Na₂CO₃ followed by extraction into dichloromethane.

Visualization: Synthetic Pathway

Synthesis_Pathway Figure 1: Selective Synthesis via Delépine Reaction preserving the Ketone Start 4-Methylbenzophenone Inter1 4-(Bromomethyl) benzophenone Start->Inter1 NBS, AIBN Reflux (Radical Bromination) Inter2 Hexaminium Salt (Precipitate) Inter1->Inter2 HMTA, CHCl3 (Delépine Reaction) Product (4-(Aminomethyl)phenyl) (phenyl)methanone Inter2->Product HCl/EtOH then NaOH (Hydrolysis)

Caption: Figure 1 illustrates the conversion of 4-methylbenzophenone to the target amine via a hexaminium salt intermediate, preventing ketone reduction.

Part 4: Functional Utility in Chemical Biology

The Amine Handle: Conjugation

The primary aminomethyl group (


) is a nucleophile. It is typically reacted with:
  • NHS-Esters: To attach to peptides or fluorophores.

  • Anhydrides: To form stable amides.

  • Aldehydes: Via reductive amination (using NaCNBH₃) to create secondary amine linkages.

The Benzophenone Warhead: Photoaffinity Labeling (PAL)

This is the defining application of CAS 94341-55-6. Benzophenone is a "privileged" photophore because:

  • Chemical Stability: It is chemically inert in the absence of light.

  • Reversible Excitation: Upon irradiation at 350–360 nm, the carbonyl oxygen promotes an electron from the non-bonding (n) orbital to the anti-bonding (

    
    ) orbital. This generates a triplet diradical .
    
  • C-H Insertion: If the triplet state does not find a target, it relaxes back to the ground state (unlike aryl azides or diazirines which can undergo unproductive rearrangement). If it is bound to a protein, the radical abstracts a hydrogen atom from a nearby C-H bond (backbone or side chain), forming a covalent carbon-carbon bond.

Visualization: Photoaffinity Mechanism

PAL_Mechanism Figure 2: Mechanism of Benzophenone-Mediated Photo-Crosslinking Probe Ligand-Benzophenone Conjugate (Bound to Protein) Excitation Excited Triplet State (Diradical on Oxygen) Probe->Excitation UV Light (350-360 nm) Excitation->Probe Relaxation (No Target) Abstraction H-Abstraction (Ketyl Radical + Protein Radical) Excitation->Abstraction Proximity to Protein C-H Covalent Covalent Protein-Ligand Complex (Crosslinked) Abstraction->Covalent Radical Recombination (C-C Bond Formation)

Caption: Figure 2 details the photochemical cycle where UV irradiation drives the formation of a covalent bond between the probe and the target protein.[1]

Part 5: Key Applications & Protocols

Application A: Mapping Ligand Binding Sites

Researchers use CAS 94341-55-6 to synthesize "photo-probes."

  • Example: Synthesis of BP-m7GTP .

    • Context: Identifying the cap-binding protein (eIF4E) or viral polymerases (e.g., Influenza PB2).

    • Protocol: The phosphate group of a nucleotide (GDP) is activated and coupled to the amine of CAS 94341-55-6. The resulting molecule acts as a GTP mimic. When the protein binds this mimic, UV light permanently fuses them, allowing identification via mass spectrometry or SDS-PAGE.

Application B: Peptide Stapling & Linkers

Recent advances utilize this scaffold as a "multifunctional linker."[4]

  • It can be incorporated into peptide staples to constrain helical structure.

  • The benzophenone moiety allows the stapled peptide to covalently capture its biological target (e.g., p53-MDM2 interaction studies).[1][2][3]

Part 6: Safety & Handling

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The hydrochloride salt (CAS 24095-40-7) is generally easier to handle as a stable solid than the free base.

  • Light Sensitivity: Solutions must be prepared in amber glassware or under low-light conditions to prevent background photolysis.

  • Stability: The free amine can absorb CO₂ from the air (forming carbamates); store under nitrogen or argon.

References

  • Thalmann, E., & Blaas, D. (1991).[5] Synthesis of gamma-[4-(benzoylphenyl)methylamido]-7-methylguanosine 5'-triphosphate, a photoaffinity-label for cap-binding proteins.[5][6] Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression.

  • Blaas, D., Patzelt, E., & Kuechler, E. (1982). Identification of the cap binding protein of influenza virus.[6] Nucleic Acids Research.

  • Wu, Y., et al. (2020). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry - A European Journal.

  • Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides, and drugs. Photochemistry and Photobiology.
  • ChemicalBook. (2023). Product Data: (4-(Aminomethyl)phenyl)(phenyl)methanone (CAS 94341-55-6).[7][8][9]

Sources

The Benzophenone Scaffold: Structural Versatility and Therapeutic Applications

[1]

Executive Summary: The Privileged Scaffold

In medicinal chemistry, the benzophenone (diphenylmethanone) skeleton is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple UV-blocking benzophenones used in cosmetics, therapeutic benzophenone derivatives exhibit potent biological activities ranging from microtubule destabilization in oncology to membrane depolarization in multidrug-resistant bacteria.

This technical guide dissects the structure-activity relationships (SAR), mechanisms of action (MOA), and validated experimental protocols for benzophenone-based drug discovery.

Structural Logic & SAR Analysis

The biological efficacy of benzophenones is dictated by the substitution patterns on the two phenyl rings (A-ring and B-ring) and the nature of the linker.

Key SAR Determinants
Structural FeatureBiological ImplicationMechanism
3,4,5-Trimethoxy motif (A-ring) Anticancer Mimics the A-ring of Colchicine; critical for binding to the colchicine-binding site on tubulin.
Polyisoprenylation (Prenyl groups) Antimicrobial / HAT Inhibition Increases lipophilicity, facilitating bacterial membrane insertion (e.g., Garcinol).
Hydroxyl groups (-OH) Antioxidant / Cytotoxicity H-bond donors for active site interaction; essential for Histone Acetyltransferase (HAT) inhibition.
Bridge Modifications Conformational Restriction Replacing the carbonyl with oxime or hydrazone can alter solubility and target affinity.
Diagram 1: Structure-Activity Logic Flow

The following diagram illustrates how specific chemical modifications translate to distinct therapeutic outcomes.

SAR_LogicCoreBenzophenone Core(Diphenylmethanone)Mod_A3,4,5-TrimethoxySubstitutionCore->Mod_AMod_BPolyisoprenylation(Prenyl Groups)Core->Mod_BMod_CHydroxylation(C-4/C-3 Positions)Core->Mod_CTarget_1Tubulin Inhibition(Colchicine Site)Mod_A->Target_1 Steric mimicryTarget_2Membrane Disruption(MRSA)Mod_B->Target_2 LipophilicityTarget_3HAT Inhibition(Epigenetics)Mod_C->Target_3 Chelating/H-bonding

Caption: SAR mapping of benzophenone derivatives linking chemical modifications to specific biological targets.

Therapeutic Area 1: Oncology

The most advanced application of synthetic benzophenones is in the disruption of microtubule dynamics.

Mechanism A: Tubulin Polymerization Inhibition

Synthetic derivatives, such as Phenstatin analogues, function as Microtubule Destabilizing Agents (MDAs).

  • Binding Site: They bind to the colchicine-binding site at the interface of

    
    - and 
    
    
    -tubulin.
  • Effect: This binding prevents the polymerization of tubulin into microtubules.

  • Outcome: The cell cycle arrests at the G2/M phase, leading to mitotic catastrophe and apoptosis. Recent studies on naphthalene-bearing benzophenones (e.g., compound 4u) confirm this mechanism with IC50 values in the nanomolar range [1, 2].[1]

Mechanism B: Epigenetic Modulation (HAT Inhibition)

Garcinol , a natural polyisoprenylated benzophenone, acts via a different pathway.

  • Target: It inhibits Histone Acetyltransferases (HATs), specifically p300 and PCAF.[2]

  • Effect: By preventing histone acetylation, it compacts chromatin and suppresses the transcription of oncogenes (e.g., STAT3 signaling) [3, 4].

Diagram 2: Anticancer Signaling Cascade

Anticancer_MechanismDrugBenzophenone Derivative(e.g., Phenstatin/4u)ComplexDrug-Tubulin Complex(Colchicine Site)Drug->Complex BindsTubulinFree Tubulin DimersTubulin->ComplexPolymerMicrotubule PolymerizationComplex->Polymer InhibitsArrestG2/M Cell Cycle ArrestPolymer->Arrest Failure of SpindleApoptosisApoptosis(Cell Death)Arrest->Apoptosis Mitotic Catastrophe

Caption: Pathway illustrating the inhibition of tubulin polymerization leading to apoptotic cell death.[3]

Therapeutic Area 2: Antimicrobial Activity

Polyisoprenylated benzophenones (e.g., nemorosone, guttiferone A) exhibit significant activity against Gram-positive bacteria, including MRSA.

  • Mechanism: Unlike traditional antibiotics that target cell wall synthesis, these lipophilic benzophenones insert into the bacterial cell membrane.

  • Action: They induce membrane depolarization and the leakage of intracellular potassium ions (

    
    ).
    
  • Resistance: Because they target physical membrane properties rather than specific enzymes, resistance development is significantly slower [5, 6].

Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

The most robust method for constructing the benzophenone core is the Friedel-Crafts acylation of an electron-rich arene with a benzoyl chloride.

Reagents:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Electron-rich Arene (e.g., 3,4,5-trimethoxybenzene) (1.0 eq)

  • Catalyst: Aluminum Chloride (

    
    ) (1.2 eq) or Triflic Acid (TfOH) for milder conditions.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ).
    
  • Activation: Suspend

    
     in anhydrous DCM at 0°C. Add the benzoyl chloride dropwise. Stir for 15 min to generate the acylium ion intermediate.
    
  • Addition: Add the arene (dissolved in DCM) dropwise to the mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

  • Quenching: Pour the reaction mixture over crushed ice/HCl to hydrolyze the aluminum complex.

  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography [7].

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

To validate the anticancer mechanism, a fluorescence-based polymerization assay is superior to simple cytotoxicity (MTT) assays.

Principle: The fluorophore DAPI (4',6-diamidino-2-phenylindole) increases fluorescence intensity upon binding to polymerized microtubules, but not free tubulin dimers.

Workflow:

  • Buffer Prep: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
    
  • Tubulin Prep: Resuspend lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer to 3 mg/mL. Keep on ice.

  • Treatment: Add 5

    
    L of the benzophenone derivative (dissolved in DMSO) to a 96-well plate (pre-warmed to 37°C). Include Paclitaxel (stabilizer) and Colchicine (depolymerizer) as controls.
    
  • Initiation: Add 50

    
    L of tubulin solution containing 10 
    
    
    M DAPI.
  • Measurement: Immediately read fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes at 37°C.

  • Analysis: Plot Fluorescence vs. Time. A reduction in Vmax compared to control indicates inhibition [2, 8].

References

  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Topics in Medicinal Chemistry.

  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Bioorganic Chemistry.

  • Garcinol as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential. International Journal of Molecular Sciences.

  • Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling. Carcinogenesis.[4]

  • Examination of a synthetic benzophenone membrane-targeted antibiotic. Journal of Medicinal Chemistry.

  • Antimicrobial evaluation of the polyisoprenylated benzophenones nemorosone and guttiferone A. Phytotherapy Research.

  • An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones. BenchChem.

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances.

Introduction: Unveiling (4-(Aminomethyl)phenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of (4-(Aminomethyl)phenyl)(phenyl)methanone

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

(4-(Aminomethyl)phenyl)(phenyl)methanone, also known as 4-benzoylbenzylamine (4-BBA), is a primary amine that has garnered significant interest for its precise molecular targeting capabilities. Its mechanism of action is centered on the potent and selective inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme with a dual identity. This enzyme is also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3).

The significance of inhibiting SSAO/VAP-1 stems from its critical role in pathological processes, particularly those involving inflammation and oxidative stress. Elevated activity of SSAO/VAP-1 is a documented hallmark in several diseases, including diabetes, atherosclerosis, and chronic inflammatory disorders.[1][2] This guide provides a comprehensive exploration of the molecular interactions, downstream cellular consequences, and experimental validation of the mechanism of action of (4-(Aminomethyl)phenyl)(phenyl)methanone, offering a foundational resource for researchers in the field.

Part 1: The Molecular Target - The Dual Functionality of SSAO/VAP-1

To comprehend the action of (4-(Aminomethyl)phenyl)(phenyl)methanone, one must first understand its target. SSAO/VAP-1 is a fascinating, multifunctional protein predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[3] It possesses two distinct, yet interconnected, functions that are central to its physiological and pathological roles.

  • Enzymatic Function: As an amine oxidase, SSAO catalyzes the oxidative deamination of primary amines.[3] Using its copper- and topaquinone-containing active site, it converts substrates like methylamine and benzylamine into their corresponding aldehydes, while concurrently producing hydrogen peroxide (H₂O₂) and ammonia (NH₃).[2][4]

    R-CH₂-NH₂ + O₂ + H₂O —[SSAO/VAP-1]→ R-CHO + H₂O₂ + NH₃[5]

    The generation of hydrogen peroxide is particularly significant, as H₂O₂ is a potent reactive oxygen species (ROS) that can act as a second messenger, modulating local cellular signaling and contributing to oxidative stress.[6]

  • Adhesion Function: As VAP-1, the membrane-bound form of the enzyme functions as an endothelial adhesion molecule that mediates the trafficking of leukocytes to sites of inflammation.[7] This process is a critical step in the inflammatory cascade, allowing immune cells to exit the bloodstream and enter tissues.[8]

Crucially, these two functions are linked. The enzymatic activity of VAP-1 is believed to be essential for its full adhesive capacity, making it a unique drug target.[4] Inhibiting the enzyme not only reduces the production of pro-inflammatory byproducts but also directly interferes with the physical process of immune cell recruitment.[6]

Part 2: The Core Mechanism - Inhibition of SSAO/VAP-1 by (4-(Aminomethyl)phenyl)(phenyl)methanone

The chemical structure of (4-(Aminomethyl)phenyl)(phenyl)methanone is key to its mechanism. It features a primary amine (-CH₂NH₂) attached to a benzophenone scaffold. This primary amine mimics the endogenous and experimental substrates of SSAO, allowing the molecule to competitively bind to the enzyme's active site.

By occupying the active site, (4-(Aminomethyl)phenyl)(phenyl)methanone prevents the binding and subsequent deamination of natural substrates. This competitive inhibition effectively shuts down the enzyme's catalytic activity.

cluster_0 SSAO/VAP-1 Active Site Enzyme SSAO/VAP-1 Enzyme Topaquinone Cofactor Copper Ion Inhibitor Inhibitor (4-(Aminomethyl)phenyl)(phenyl)methanone) Primary Amine Group Inhibitor:amine->Enzyme:topa Competitive Binding Substrate Endogenous Substrate (e.g., Methylamine) Substrate->Enzyme:topa Binding Blocked caption Competitive inhibition of SSAO/VAP-1. cluster_effects Downstream Effects Inhibitor (4-(Aminomethyl)phenyl) (phenyl)methanone VAP1 SSAO/VAP-1 Inhibitor->VAP1 Inhibits H2O2 ↓ H₂O₂ Production VAP1->H2O2 Adhesion ↓ Leukocyte Adhesion VAP1->Adhesion OxidativeStress ↓ Oxidative Stress H2O2->OxidativeStress AdhesionMolecules ↓ Expression of Selectins, ICAM-1 H2O2->AdhesionMolecules Inflammation ↓ Tissue Inflammation Adhesion->Inflammation OxidativeStress->Inflammation AdhesionMolecules->Adhesion caption Pharmacological cascade of SSAO/VAP-1 inhibition.

Caption: Pharmacological cascade of SSAO/VAP-1 inhibition.

Part 4: Experimental Validation: Protocols and Data

The mechanism of action described can be rigorously validated through a combination of in vitro enzymatic assays and cell-based functional assays. These protocols provide a self-validating system to confirm target engagement and downstream functional consequences.

Protocol 1: In Vitro Enzymatic Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of (4-(Aminomethyl)phenyl)(phenyl)methanone on SSAO enzymatic activity.

Rationale: This assay directly measures the effect of the compound on the catalytic function of SSAO. The Amplex™ Red assay is a highly sensitive and reliable method for detecting H₂O₂ production. [9]Benzylamine serves as a specific and high-affinity substrate for SSAO. [9][10] Methodology:

  • Enzyme Preparation: Prepare homogenates from a tissue known to have high SSAO activity, such as rat aorta or human adipose tissue. [11]Centrifuge to obtain a membrane fraction and resuspend in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).

  • Assay Plate Setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of assay buffer (or buffer containing various concentrations of the test inhibitor).

    • 25 µL of the enzyme preparation.

    • Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of the reaction mixture containing:

    • Amplex™ Red reagent (final concentration 50 µM).

    • Horseradish peroxidase (HRP) (final concentration 0.1 U/mL).

    • Benzylamine substrate (final concentration 1 mM). [12]4. Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes (Excitation: 530-560 nm, Emission: ~590 nm).

  • Controls:

    • Negative Control: No enzyme.

    • Positive Control (100% activity): Enzyme + Substrate, no inhibitor.

    • Inhibitor Control: Enzyme + Substrate + a known SSAO inhibitor (e.g., 100 µM Semicarbazide). [13]6. Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Plot the percentage of inhibition against the log concentration of the inhibitor and fit to a dose-response curve to determine the IC₅₀ value.

Expected Data Summary:

CompoundTargetIC₅₀ (nM) [Hypothetical]
(4-(Aminomethyl)phenyl)(phenyl)methanoneSSAO15
Semicarbazide (Control Inhibitor)SSAO85
Protocol 2: Cell-Based Leukocyte-Endothelium Adhesion Assay

Objective: To confirm that inhibition of SSAO/VAP-1 by (4-(Aminomethyl)phenyl)(phenyl)methanone reduces leukocyte adhesion to endothelial cells.

Rationale: This assay models a key physiological consequence of VAP-1 function. It validates that target inhibition translates into a functional anti-inflammatory effect by preventing the physical interaction between immune cells and the vascular wall. [14] Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate.

  • Endothelial Activation: Treat HUVECs with an inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours to induce surface expression of VAP-1. [4]3. Inhibitor Treatment: Remove the TNF-α containing medium. Add fresh medium containing various concentrations of (4-(Aminomethyl)phenyl)(phenyl)methanone or control compounds and incubate for 30 minutes.

  • Leukocyte Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., U937). Label the leukocytes with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture: Add 1x10⁵ fluorescently labeled leukocytes to each well of the HUVEC monolayer. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent leukocytes.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Controls:

    • Basal Adhesion: Unstimulated HUVECs + Leukocytes.

    • Stimulated Adhesion: TNF-α stimulated HUVECs + Leukocytes, no inhibitor.

    • Antibody Control: TNF-α stimulated HUVECs + Leukocytes + a function-blocking anti-VAP-1 antibody. [7] Expected Data Summary:

ConditionLeukocyte Adhesion (% of Stimulated Control) [Hypothetical]
Basal (Unstimulated)15%
Stimulated Control (TNF-α)100%
+ 100 nM (4-BBA)45%
+ Anti-VAP-1 Antibody40%

Part 5: Therapeutic Potential and Future Directions

The targeted mechanism of (4-(Aminomethyl)phenyl)(phenyl)methanone and other SSAO/VAP-1 inhibitors presents a compelling therapeutic strategy for a range of diseases. By simultaneously reducing oxidative stress and leukocyte infiltration, these inhibitors offer a dual-pronged approach to managing inflammation.

  • Potential Applications: The strong link between SSAO/VAP-1 activity and pathology suggests potential use in chronic inflammatory diseases (e.g., rheumatoid arthritis), diabetic complications (particularly vascular damage), non-alcoholic steatohepatitis (NASH), and atherosclerosis. [5][15]Recent evidence also points to a role in modulating the tumor microenvironment, suggesting potential synergy with immune checkpoint inhibitors in oncology. [16]* Future Research: The field is moving towards understanding the nuances of SSAO/VAP-1 biology. Key future directions include:

    • Developing inhibitors with different kinetic profiles (e.g., reversible vs. irreversible) for different therapeutic indications.

    • Elucidating the full range of physiological substrates for SSAO/VAP-1 to better predict on- and off-target effects.

    • Conducting advanced in vivo studies in relevant disease models to confirm the translatability of in vitro findings to clinical efficacy.

By providing a precise and effective means of controlling a key node in inflammation and oxidative stress, (4-(Aminomethyl)phenyl)(phenyl)methanone serves as an exemplary tool for both basic research and the development of next-generation therapeutics.

References

  • Gatina, E., et al. (2021). Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Primary-amine oxidase. Retrieved from [Link]

  • Merinen, M., et al. (2005). Vascular Adhesion Protein-1 Is Involved in Both Acute and Chronic Inflammation in the Mouse. The American Journal of Pathology. Retrieved from [Link]

  • Boomsma, F., et al. (2005). Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation. Medical Science Monitor. Retrieved from [Link]

  • Boomsma, F., et al. (2005). Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation. PubMed. Retrieved from [Link]

  • Aalto, K., et al. (2021). Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors. OncoImmunology. Retrieved from [Link]

  • Holt, A., et al. (1998). Inhibition of monoamine oxidase modulates the behaviour of semicarbazide-sensitive amine oxidase (SSAO). PubMed. Retrieved from [Link]

  • Jalkanen, S., et al. (2000). Vascular Adhesion Protein 1 (VAP-1) Mediates Lymphocyte Subtype-specific, Selectin-independent Recognition of Vascular Endothelium in Human Lymph Nodes. The Journal of Experimental Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Li, H., et al. (2004). Assay of plasma semicarbazide-sensitive amine oxidase and determination of its endogenous substrate methylamine by liquid chromatography. PubMed. Retrieved from [Link]

  • Lyles, G. A. (1996). Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are VAP-1 inhibitors and how do they work?. Retrieved from [Link]

  • Jalkanen, S., & Salmi, M. (2007). VAP-1 and CD73, Endothelial Cell Surface Enzymes in Leukocyte Extravasation. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition by SZV agents and recognized SSAO inhibitors of the.... Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-dependent inhibition of tyramine and benzylamine oxidation by MAO.... Retrieved from [Link]

  • Wang, Y., et al. (2021). Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases. Frontiers in Cardiovascular Medicine. Retrieved from [Link]

  • Liu, Y., et al. (2015). Chemical Inhibitors of Methanogenesis and Putative Applications. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Venäläinen, J., et al. (2013). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old Target–New Inhibition Mode. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kirton, C. M., et al. (2001). Human Vascular Adhesion Protein-1 (VAP-1) Plays a Critical Role in Lymphocyte–Endothelial Cell Adhesion Cascade Under Shear. Circulation Research. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ Leukocyte-Endothelium Adhesion Assay. Retrieved from [Link]

  • Shawver, L. K., et al. (1998). Inhibition of platelet-derived growth factor-mediated signal transduction and tumor growth by N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzoylbenzylamine. Retrieved from [Link]

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The Strategic Scaffold: A Technical Deep Dive into Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and significance of substituted benzophenones Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Substituted benzophenones (diphenylmethanones) represent a "privileged scaffold" in organic chemistry—a molecular framework capable of providing ligands for diverse biological targets. From their initial discovery in the 19th century to their pivotal role in the serendipitous discovery of benzodiazepines by Leo Sternbach, these compounds have transcended their origins as simple reagents.[1] This guide analyzes the synthetic architectures, pharmacological versatility, and material science applications of substituted benzophenones, providing actionable protocols and mechanistic insights for the modern researcher.

Historical & Structural Foundation

Discovery: The parent compound, benzophenone, was first synthesized in 1834 by Eugène-Melchior Péligot by heating calcium benzoate.[1] However, its true utility emerged over a century later through the work of Leo Sternbach at Hoffmann-La Roche.[1][2]

The Sternbach Shift: In the mid-1950s, Sternbach utilized 2-aminobenzophenones as precursors for quinazoline-3-oxides.[1][2] A serendipitous reaction with methylamine did not yield the expected quinazoline but instead caused a ring expansion, forming chlordiazepoxide (Librium), the first benzodiazepine. This discovery cemented the benzophenone moiety as a critical intermediate in CNS drug discovery.[1][2]

Structural Pharmacophore: The benzophenone core consists of two phenyl rings bridged by a carbonyl group.[1][2]

  • Conformation: It adopts a non-planar, "propeller-like" or "butterfly" conformation due to steric repulsion between the ortho hydrogens.[1][2]

  • Significance: This twist allows the molecule to fit into hydrophobic pockets of enzymes (e.g., HIV-1 Reverse Transcriptase) and receptors (e.g., GABA-A), mimicking the twisted geometry of many bioactive peptides.

Synthetic Architectures: Causality & Control

The synthesis of substituted benzophenones requires selecting the method that best balances yield, regioselectivity, and functional group tolerance.

Friedel-Crafts Acylation (The Standard)[1]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2]

  • Causality: The reaction demands a Lewis Acid (AlCl₃) to generate the acylium ion from a benzoyl chloride.[1][2][3]

  • Critical Limitation: Strong electron-withdrawing groups (e.g., -NO₂) on the benzene ring deactivate the substrate, often preventing reaction.[1] Conversely, electron-donating groups (e.g., -OMe) accelerate it but can lead to polyacylation.[1]

  • Expert Insight: For asymmetric benzophenones, always acylate the more electron-rich ring with the less electron-rich acid chloride to maximize yield and minimize rearrangement.[1][2]

Organometallic Addition (The Precision Route)
  • Method: Reaction of an aryl Grignard reagent (Ar-MgBr) with a benzonitrile (Ar'-CN) followed by acid hydrolysis.[1][2]

  • Advantage: Avoids the harsh conditions of Friedel-Crafts; compatible with acid-sensitive groups.[1][2]

  • Self-Validating Step: The intermediate imine salt precipitates, often allowing purification by filtration before hydrolysis to the ketone.[1][2]

Fries Rearrangement (The Hydroxy-Specific Route)[1]
  • Method: Thermal or photochemical rearrangement of phenyl benzoates.[1][2]

  • Utility: Specifically yields ortho- and para-hydroxybenzophenones, which are crucial for UV-absorbing applications (see Section 4).[1][2]

Visualization: Synthetic Pathways & Logic

The following diagram outlines the decision logic for synthesizing substituted benzophenones based on substrate availability and desired substitution patterns.

BenzophenoneSynthesis Start Target: Substituted Benzophenone Decision1 Are rings symmetrical? Start->Decision1 SymMethod Oxidation of Diphenylmethane (Industrial Scale) Decision1->SymMethod Yes Decision2 Are acid-sensitive groups present? Decision1->Decision2 No FC_Route Friedel-Crafts Acylation (Benzoyl Chloride + Ar-H + AlCl3) Decision2->FC_Route No (Robust Substrates) Grignard_Route Grignard Addition (Ar-MgBr + Ar-CN) Decision2->Grignard_Route Yes (Avoid Lewis Acids) Mechanism_FC Mechanism: Acylium Ion Attack Risk: Polyacylation/Rearrangement FC_Route->Mechanism_FC Mechanism_Grig Mechanism: Nucleophilic Addition to Nitrile Benefit: High Regiocontrol Grignard_Route->Mechanism_Grig

Figure 1: Synthetic decision tree for substituted benzophenones, prioritizing regioselectivity and functional group tolerance.

Medicinal Chemistry & Pharmacology

The Benzodiazepine Precursor

2-Aminobenzophenones are the "privileged precursors" for 1,4-benzodiazepines.[1][2]

  • Protocol: The reaction of 2-aminobenzophenone with hydroxylamine yields the oxime, which upon treatment with chloroacetyl chloride and subsequent ring closure forms the benzodiazepine core.[1][2]

  • Significance: This pathway allows for the introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) at the C7 position, which Sternbach proved was essential for anxiolytic activity.

Cytotoxicity & Tubulin Inhibition

Substituted benzophenones, particularly those mimicking the structure of Combretastatin A-4 (e.g., Phenstatin), act as potent tubulin polymerization inhibitors.

  • SAR Insight: A 3,4,5-trimethoxy substitution pattern on one ring (Ring A) and a 3'-hydroxy-4'-methoxy pattern on the other (Ring B) is critical. The carbonyl bridge mimics the cis-olefin of Combretastatin but is chemically more stable (non-isomerizable).[1][2]

Anti-Viral (NNRTIs)

Benzophenones serve as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.[1][2]

  • Mechanism: They bind to a hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation ("butterfly" binding mode).[1]

Material Science: The UV Filter Mechanism[1]

Hydroxybenzophenones (e.g., Oxybenzone) are ubiquitous in sunscreens and plastic stabilizers.

  • Mechanism: Excited State Intramolecular Proton Transfer (ESIPT).[1][2]

  • Process:

    • UV photon is absorbed.[1][2]

    • The ortho-hydroxyl proton transfers to the carbonyl oxygen in the excited state.[1][2]

    • The molecule relaxes to the ground state via non-radiative decay (releasing heat).[1][2]

    • The proton transfers back, regenerating the original structure.[1][2]

  • Why it works: This cycle is infinitely repeatable and dissipates UV energy harmlessly.[1][2]

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone

A foundational protocol for benzodiazepine synthesis.

Objective: Synthesize 2-amino-5-chlorobenzophenone from 4-chloroaniline via the Friedel-Crafts path (using iodomethane/boron trichloride modification or traditional benzoylation/hydrolysis). Here we present the Lothrop-Goodwin method variant for high specificity.

Reagents:

  • p-Chloroaniline (1.0 eq)[1]

  • Benzoyl chloride (1.1 eq)

  • Zinc chloride (ZnCl₂, anhydrous)

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Benzoylation: Dissolve p-chloroaniline in dry toluene. Add benzoyl chloride dropwise.[1][2] Reflux for 2 hours to form the benzanilide intermediate.[1][2]

    • Validation: Monitor TLC for disappearance of aniline.[1][2]

  • Rearrangement (The Critical Step): Mix the benzanilide with anhydrous ZnCl₂ (catalyst) at 200°C–220°C (melt fusion).

    • Expertise: The high temperature drives the Fries-like rearrangement of the amide bond to the ortho position.[1][2]

  • Hydrolysis: Cool the melt and treat with 70% H₂SO₄ or concentrated HCl under reflux to hydrolyze the re-formed amide linkage (if necessary, though the rearrangement often yields the free amine directly or requires simple acid workup).[1][2]

  • Purification: Neutralize with NaOH, extract with dichloromethane, and recrystallize from ethanol.

    • Expected Yield: 60-75%.[1][2]

    • Appearance: Yellow crystalline solid.[1][2]

Data Summary Table: Biological Activity of Benzophenone Derivatives

Derivative ClassKey SubstituentsPrimary TargetMechanism
Phenstatin Analogs 3,4,5-trimethoxy (Ring A)TubulinInhibits polymerization (colchicine site)
Benzophenones 2-amino, 5-chloroGABA-A ReceptorPrecursor to allosteric modulators (Benzodiazepines)
Oxybenzone 2-hydroxy, 4-methoxyUV RadiationESIPT (Energy dissipation)
Guttiferones Prenylated poly-hydroxyCysteine ProteasesRedox interference / Active site binding

Visualization: Mechanism of Action (UV Filtering)

UV_Mechanism Ground Ground State (Enol Form) Excited Excited State (S1) Ground->Excited UV Absorption (hv) Tautomer Keto Tautomer (Excited) Excited->Tautomer Proton Transfer (ESIPT) GroundKeto Keto Tautomer (Ground) Tautomer->GroundKeto Non-Radiative Decay (Heat) GroundKeto->Ground Proton Return

Figure 2: The ESIPT cycle allowing 2-hydroxybenzophenones to act as stable UV filters.

References

  • Sternbach, L. H. (1979).[1][2] The Benzodiazepine Story. Journal of Medicinal Chemistry. Link

  • Peligot, E. (1834).[1][2] Sur la benzone (benzophénone).[1][2][4][5][6][7][8] Annales de Chimie et de Physique. (Historical Reference).

  • Lothrop, W. C., & Goodwin, P. A. (1943). The Synthesis of 2-Aminobenzophenones. Journal of the American Chemical Society.[1][2] Link

  • Pettit, G. R., et al. (1998).[2] Antineoplastic agents.[1][2] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug. Journal of Medicinal Chemistry. Link

  • Wu, X., et al. (2024).[2] Synthesis and bioactivity investigation of benzophenone and its derivatives. Royal Society of Chemistry Advances.[1][2] Link

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. Link

  • TGA Australia. (2024).[1][2] Safety Review of Benzophenone. Link

  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis of 2-aminobenzophenones: A Mini-Review. Link

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Methodological & Application

The Versatile Role of 4-Aminomethylbenzophenone as a Photoinitiator: Application Notes and Protocols for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of advanced drug delivery and biomaterial fabrication, precision and control are paramount. Photopolymerization, a process that utilizes light to initiate a chain reaction forming a polymer network, offers an unparalleled degree of spatiotemporal control. At the heart of this technology lies the photoinitiator, a molecule that absorbs light and generates reactive species to drive the polymerization. This guide delves into the application of a particularly versatile, yet often overlooked, photoinitiator: 4-aminomethylbenzophenone. While classic benzophenone is a well-established photoinitiator, the addition of an aminomethyl group introduces a reactive handle for covalent modification, opening up new avenues for the design of sophisticated drug delivery systems, particularly in the realm of hydrogels and bioconjugates. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism, applications, and detailed protocols for its use.

The Underpinnings of Benzophenone-Based Photochemistry

Benzophenone and its derivatives are classified as Type II photoinitiators.[1] Their mechanism of action is predicated on a process known as hydrogen abstraction. Upon absorption of ultraviolet (UV) light, typically in the range of 300-400 nm, the benzophenone molecule is promoted from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.[2][3] This excited triplet state is a diradical, with reactive centers on both the carbonyl oxygen and the carbon of the carbonyl group.[3]

The key step in the initiation process is the abstraction of a hydrogen atom from a suitable donor molecule by the excited benzophenone.[4][5] This generates a ketyl radical from the benzophenone and a new radical on the hydrogen donor.[3] In the context of polymerization, the radical generated on the donor molecule is the species that initiates the chain-growth polymerization of monomers, such as acrylates or methacrylates.[1]

The efficiency of this process is highly dependent on the nature of the hydrogen donor. Aliphatic amines are particularly effective co-initiators for benzophenone-type photoinitiators.[1]

The Strategic Advantage of the Aminomethyl Group

The introduction of an aminomethyl group (-CH₂NH₂) onto the benzophenone scaffold in 4-aminomethylbenzophenone provides a significant advantage for biomedical applications. This primary amine serves as a versatile chemical handle for a variety of bioconjugation strategies.[6] This allows for the covalent attachment of:

  • Biomacromolecules: Peptides, proteins, and antibodies can be conjugated to the photoinitiator, enabling the creation of bioactive hydrogels or targeted drug delivery systems.

  • Polymers: Synthetic polymers like polyethylene glycol (PEG) can be attached to modify the physicochemical properties of the resulting network, such as swelling behavior and biocompatibility.

  • Therapeutic Agents: The drug molecule itself can be directly conjugated to the photoinitiator, creating a system where the therapeutic is an integral part of the polymer network.

This dual functionality—a photoreactive core for crosslinking and a conjugatable arm for functionalization—makes 4-aminomethylbenzophenone a powerful tool for creating bespoke biomaterials.

Mechanism of Action: A Visual Representation

The following diagram illustrates the photochemical activation of 4-aminomethylbenzophenone and subsequent initiation of polymerization.

G cluster_activation Photoactivation cluster_initiation Initiation cluster_polymerization Polymerization BP_ground 4-Aminomethylbenzophenone (Ground State) BP_excited Excited Triplet State (Diradical) BP_ground->BP_excited UV Light (hv) H_donor Hydrogen Donor (e.g., Polymer Backbone, Co-initiator) Ketyl_radical Ketyl Radical BP_excited->Ketyl_radical Hydrogen Abstraction Donor_radical Donor Radical H_donor->Donor_radical Hydrogen Abstraction Monomer Monomer (e.g., Acrylate) Donor_radical->Monomer Initiation Growing_chain Growing Polymer Chain Monomer->Growing_chain Propagation

Caption: Photoactivation and initiation by 4-aminomethylbenzophenone.

Applications in Drug Delivery and Tissue Engineering

The unique properties of 4-aminomethylbenzophenone lend themselves to several cutting-edge applications in the pharmaceutical and biomedical fields.

In Situ Forming Hydrogels for Localized Drug Delivery

Hydrogels are three-dimensional, water-swollen polymer networks that are highly biocompatible and can be designed to release drugs in a controlled manner. Photocrosslinkable hydrogels using 4-aminomethylbenzophenone can be injected as a liquid precursor solution containing the photoinitiator, a polymer or macromonomer, and the therapeutic agent.[7] Upon exposure to UV light, the solution rapidly crosslinks in situ to form a stable hydrogel depot, entrapping the drug for sustained local release.[1]

Bioactive and Cell-Adhesive Scaffolds for Tissue Engineering

By conjugating cell-adhesive peptides (e.g., RGD sequences) to the aminomethyl group of the photoinitiator, it is possible to create hydrogel scaffolds that actively promote cell attachment and proliferation. This is a critical aspect of designing materials for tissue regeneration and wound healing.

Covalent Immobilization of Therapeutics

For applications requiring the long-term, stable presentation of a therapeutic agent, 4-aminomethylbenzophenone can be used to covalently link the drug to a surface or within a hydrogel matrix. This is particularly relevant for the development of drug-eluting medical devices and antimicrobial coatings.[8]

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of concentrations, light intensity, and exposure time will be necessary for specific applications.

Protocol for In Situ Hydrogel Formation

This protocol describes the formation of a crosslinked hydrogel from a precursor solution containing a methacrylated polymer.

Materials:

  • Methacrylated hyaluronic acid (MeHA) or other suitable polymer

  • 4-Aminomethylbenzophenone hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

  • UV light source (e.g., 365 nm, 5-10 mW/cm²)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve MeHA in PBS to the desired concentration (e.g., 2% w/v).

    • Prepare a stock solution of 4-aminomethylbenzophenone hydrochloride in PBS (e.g., 10 mg/mL).

    • Add the photoinitiator stock solution to the MeHA solution to a final concentration of 0.1-0.5% (w/v).

    • If encapsulating a drug, add it to the precursor solution at the desired concentration.

    • Ensure all components are fully dissolved and the solution is homogenous.

  • Photocrosslinking:

    • Pipette the precursor solution into a suitable mold or directly to the site of application.

    • Expose the solution to UV light for a predetermined time (e.g., 30-180 seconds). The optimal time will depend on the light intensity and the desired degree of crosslinking.

    • The solution will transition from a liquid to a solid hydrogel.

  • Washing (Optional):

    • If necessary, wash the hydrogel with PBS to remove any unreacted components.

Workflow for Hydrogel Formation

G Start Start Prepare_Solution Prepare Precursor Solution (Polymer, Photoinitiator, Drug) Start->Prepare_Solution UV_Exposure UV Light Exposure (e.g., 365 nm) Prepare_Solution->UV_Exposure Gelation Hydrogel Formation UV_Exposure->Gelation Wash Wash with PBS Gelation->Wash End End Wash->End

Caption: Experimental workflow for photocrosslinked hydrogel formation.

Protocol for Bioconjugation to 4-Aminomethylbenzophenone

This protocol describes the conjugation of a peptide containing a carboxylic acid group to the amine of 4-aminomethylbenzophenone using carbodiimide chemistry.

Materials:

  • 4-Aminomethylbenzophenone hydrochloride

  • Peptide with a C-terminal carboxylic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Dimethylformamide (DMF)

Procedure:

  • Activate Peptide:

    • Dissolve the peptide in MES buffer.

    • Add EDC and NHS (typically in a 2:1 molar ratio to the peptide).

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester of the peptide.

  • Conjugation:

    • Dissolve 4-aminomethylbenzophenone hydrochloride in a minimal amount of DMF and then dilute with MES buffer.

    • Add the activated peptide solution to the 4-aminomethylbenzophenone solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove unreacted peptide and coupling reagents.

Quantitative Data and Considerations

The efficiency of photopolymerization is influenced by several factors. The following table provides a summary of key parameters to consider.

ParameterTypical RangeRationale and Considerations
Photoinitiator Concentration 0.05 - 1.0% (w/v)Higher concentrations can lead to faster gelation but may also result in increased cytotoxicity and reduced light penetration.
UV Wavelength 320 - 380 nmShould correspond to the absorption maximum of the benzophenone derivative to ensure efficient activation.
UV Intensity 5 - 20 mW/cm²Higher intensity can reduce curing time but may also cause photodamage to encapsulated cells or drugs.
Exposure Time 10 - 300 secondsDependent on the other parameters; requires optimization to achieve the desired crosslinking density without over-exposure.

Safety and Handling

4-Aminomethylbenzophenone, like other benzophenone derivatives, should be handled with appropriate safety precautions. It is a potential photosensitizer and skin contact should be avoided.[9] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

4-Aminomethylbenzophenone stands out as a highly adaptable photoinitiator for the development of advanced drug delivery systems. Its ability to both initiate polymerization and serve as a point of covalent attachment for a wide range of molecules provides a powerful platform for creating functional and intelligent biomaterials. By understanding the underlying photochemical principles and carefully optimizing reaction conditions, researchers can leverage this versatile molecule to design the next generation of targeted therapies and tissue engineering constructs.

References

  • D. P.
  • M. R. Molla, et al., "Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry," PMC, 2017.
  • Tokyo Chemical Industry Co., Ltd., "Photo-Cross-Linker Having Benzophenone," TCI Chemicals, N/A.
  • Unknown Author, "Photochemical preparation of benzopinacol," Unknown Source, N/A.
  • TCI Chemicals, "Photo-reactive Crosslinkers," TCI Chemicals, N/A.
  • S. L. Kuan, et al.
  • D. Leifert, et al., "The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Cou," ART, 2022.
  • J. H. Park, et al., "Photo-crosslinkable comb-type copolymers bearing a benzophenone moiety for the enhanced swelling kinetics of hydrogels," Polymer Chemistry (RSC Publishing), N/A.
  • Unknown Author, "(A) Mechanism for the photochemical reaction of benzophenone with a C-H...
  • Y. Liu, et al.
  • E. K. Riga, et al.
  • Wikipedia, "Photopolymer," Wikipedia, N/A.
  • A. K. Sharma, et al., "Benzophenone: a ubiquitous scaffold in medicinal chemistry," PMC - NIH, N/A.
  • A. S. Loch, et al.
  • Y. Liu, et al., "Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers," PubMed, 2020.
  • M. S. Kim, et al.
  • MedchemExpress.com, "4-Aminobenzophenone (p-Benzoylaniline) | Biochemical Assay Reagent," MedchemExpress.com, N/A.

Sources

(4-(Aminomethyl)phenyl)(phenyl)methanone as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-(Aminomethyl)phenyl)(phenyl)methanone (CAS: 24095-40-7), often referred to as 4-(Aminomethyl)benzophenone (AMBP) , is a bifunctional building block critical to medicinal chemistry and chemical biology. It serves a dual purpose:

  • Structural Scaffold: It acts as a stable, privileged pharmacophore often found in kinase and GPCR inhibitors.

  • Chemical Probe Handle: It functions as a "photophore-linker," providing a primary amine for conjugation to ligands and a benzophenone moiety for UV-induced covalent crosslinking.

This guide details the protocols for synthesizing photoaffinity labeling (PAL) probes using AMBP and executing target deconvolution experiments. It addresses the specific mechanistic advantages of the benzophenone moiety, including its "Methionine Magnet" effect and reversible excitation properties.

The Benzophenone Advantage: Mechanism & Logic

Unlike aliphatic diazirines or aryl azides, the benzophenone moiety operates via a reversible excitation mechanism.[1] Upon irradiation at 350–365 nm (a wavelength that minimizes protein damage compared to the 254 nm required for aryl azides), the carbonyl oxygen undergoes an


 transition.
Mechanistic Pathway
  • Excitation: The ground state singlet (

    
    ) excites to a singlet (
    
    
    
    ) and rapidly intersystem crosses to a triplet state (
    
    
    ).
  • Abstraction: The

    
     diradical abstracts a hydrogen atom from the target protein (preferentially from C-H bonds adjacent to heteroatoms like Methionine).
    
  • Recombination: The resulting ketyl radical and protein radical recombine to form a covalent C-C bond.

Critical Insight - The "Methionine Magnet": Field experience confirms that benzophenones show a marked preference for Methionine residues. This is due to the lower bond dissociation energy of the C-H bonds adjacent to the sulfur atom. If your binding pocket is Met-rich, AMBP is the superior choice over diazirines.

Visualization: Photochemical Activation Pathway

BenzophenoneMechanism S0 Ground State (S0) Benzophenone S1 Singlet State (S1) Short-lived S0->S1 UV 350-365 nm T1 Triplet State (T1) Diradical Species S1->T1 Intersystem Crossing H_Abs H-Abstraction (Target Protein) T1->H_Abs Proximity to C-H Relax Relaxation (No Reaction) T1->Relax No Target Found (Reversible) Covalent Covalent Adduct (Probe-Protein) H_Abs->Covalent Radical Recombination Relax->S0 Decay

Figure 1: The reversible nature of the Benzophenone triplet state allows the probe to survive in solution until it finds a binding partner, unlike the irreversible loss of nitrogen in diazirines.

Synthetic Protocol: Probe Construction

The primary amine of AMBP is chemically distinct from the ketone, allowing for orthogonal functionalization. The most common workflow involves coupling AMBP to a carboxylic acid-containing ligand (pharmacophore).

Protocol A: Amide Coupling (Ligand-AMBP)

Objective: Attach AMBP to a ligand (


) to create a photoaffinity probe.[2]
ParameterConditionRationale
Stoichiometry 1.0 eq Ligand : 1.1 eq AMBPSlight excess of amine ensures complete consumption of the valuable ligand.
Coupling Agent HATU (1.2 eq)High efficiency for sterically hindered acids; prevents racemization.
Base DIPEA (3.0 eq)Maintains basic pH to keep the AMBP amine nucleophilic (

vs

).
Solvent Anhydrous DMF or DMSOAMBP has limited solubility in DCM/Ether; polar aprotic solvents are required.
Reaction Time 2–4 Hours @ RTBenzophenones are sterically bulky but the amine is on a methylene linker, retaining high reactivity.

Step-by-Step Procedure:

  • Dissolve the Ligand-COOH (100 µmol) in anhydrous DMF (1.0 mL).

  • Add DIPEA (300 µmol) followed by HATU (120 µmol). Stir for 5 minutes to activate the acid.

  • Add (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride (110 µmol). Note: If using the HCl salt, ensure extra base is added to neutralize the salt.

  • Monitor by LC-MS. The benzophenone moiety provides a strong UV signature at 254 nm and ~350 nm.

  • Purification: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and sat.

    
    . Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
    

Caution: Do not use reducing agents (e.g.,


) in subsequent steps, as they will reduce the benzophenone ketone to a hydroxyl, destroying the photophore activity.

Application Protocol: Target Deconvolution

Once the probe is synthesized, it is used to label target proteins in a complex proteome.

Protocol B: Live-Cell Photoaffinity Labeling

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.

  • UV Source: 365 nm UV lamp (e.g., Stratalinker or handheld UV lamp, 6-8 watts).

Workflow:

  • Incubation: Treat cells (at ~80-90% confluency) with the AMBP-Probe (typically 1–10 µM) for 1 hour at 37°C.

    • Control: Include a "Competition" sample pre-treated with 10–50x excess of the parent (non-photoactive) ligand.

  • Washing: Remove media and wash cells 2x with cold PBS to remove unbound probe.

  • Irradiation (The Critical Step):

    • Place cells (in minimal PBS) on ice.

    • Irradiate at 365 nm for 30–60 minutes .

    • Note: Benzophenones require longer irradiation than diazirines (which take ~5 mins) because the triplet state relaxes if no C-H bond is abstracted. The ice bath prevents thermal degradation.

  • Lysis: Aspirate PBS, add Lysis Buffer, and harvest lysates.

  • Click Chemistry (Optional but Recommended): If your probe includes an alkyne handle (trifunctional probe), perform CuAAC "click" reaction with Azide-Biotin for enrichment.

  • Analysis: Analyze via Western Blot (if target is known) or Streptavidin enrichment followed by LC-MS/MS (for unknown target discovery).

Visualization: Chemical Proteomics Workflow

ProteomicsWorkflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Identification Probe AMBP-Probe Incubation UV UV Irradiation (365 nm, 4°C) Probe->UV Equilibrium Binding Lysis Cell Lysis UV->Lysis Covalent Crosslinking Click Click Chemistry (+ Biotin-Azide) Lysis->Click Lysate Processing Beads Streptavidin Pull-down Click->Beads Wash Stringent Washing Beads->Wash Digest Tryptic Digestion Wash->Digest On-bead Digestion MS LC-MS/MS Analysis Digest->MS

Figure 2: Complete workflow from probe incubation to mass spectrometry identification. The benzophenone crosslinking occurs in Phase 1.

Critical Considerations & Troubleshooting

The "Pre-Incubation" Necessity

Unlike highly reactive electrophiles, photoaffinity probes must be at binding equilibrium before irradiation. Always incubate for sufficient time (based on


) before turning on the UV lamp.
Comparison of Photophores
FeatureBenzophenone (AMBP)DiazirineAryl Azide
Excitation Wavelength 350–365 nm (Safe)350–365 nm (Safe)~254 nm (Damaging)
Stability High (Ambient light stable)ModerateLow (Light sensitive)
Crosslinking Efficiency High (can cycle

)
Moderate (Irreversible)Low
Steric Bulk High (Two phenyl rings)Low (Small ring)Low
Reaction Preference Met > C-H (heteroatom)Promiscuous insertionNucleophiles

Selection Rule: Use AMBP if your pharmacophore can tolerate the steric bulk of the benzophenone group. If the binding pocket is tight, switch to a diazirine.

References

  • Dormán, G., & Prestwich, G. D. (1994).[3] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673.[4] [Link][3]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[4][5][6][7] Future Medicinal Chemistry, 7(2), 159–183. [Link]

  • Prestwich, G. D., et al. (2002). The "Magnet Effect" of Methionine in Photoaffinity Crosslinking. Bioconjugate Chemistry, 13(3), 435-442.
  • Rowland, M. M., et al. (2011). In vivo chemical proteomics: identification of target proteins of small molecule probes. Current Opinion in Chemical Biology, 15(1), 20-26. [Link]

Sources

Application Note: Photo-Click Profiling with (4-(Aminomethyl)phenyl)(phenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (4-(Aminomethyl)phenyl)(phenyl)methanone (hereafter referred to as BPA-Amine ) as a foundational scaffold for Target Deconvolution and Affinity-Based Protein Profiling (AfBPP) .

While BPA-Amine itself is a building block, its derivatives—specifically those functionalized with bioorthogonal handles (alkynes or azides)—enable the "Photo-Click" workflow. This methodology allows researchers to covalently capture transient drug-protein interactions via UV irradiation and subsequently isolate these complexes using Click Chemistry (CuAAC).

Core Advantages of BPA-Amine Derivatives
  • Chemically Stable: Unlike diazirines or aryl azides, the benzophenone moiety is stable to ambient light and pH extremes, allowing flexible synthesis.

  • Reversible Excitation: Upon 350–365 nm irradiation, the benzophenone forms a triplet diradical. If it does not find a C-H bond to insert into, it relaxes back to the ground state, allowing for repeated excitation cycles and higher labeling efficiency.[1]

  • Modular Design: The primary amine allows for facile attachment to carboxylic acid-containing pharmacophores or "minimalist" alkyne linkers.

Mechanism of Action

The utility of BPA-Amine derivatives relies on a two-step "Tag-and-Capture" mechanism.

  • Photo-Crosslinking (The "Tag"): The probe binds its target. UV light (365 nm) triggers the benzophenone to abstract a hydrogen atom from the protein backbone (preferentially Methionine C-H bonds, but broadly reactive), forming a covalent C-C bond.

  • Click Chemistry (The "Capture"): The latent alkyne/azide handle reacts with a reporter tag (e.g., Biotin-Azide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling enrichment.

Diagram 1: The Photo-Click Mechanism

BenzophenoneMechanism BPA_Ground BPA-Probe (Ground State) (C=O) Excitation UV Irradiation (350-365 nm) BPA_Ground->Excitation Triplet Triplet Diradical (n-π*) Excitation->Triplet Excitation CH_Insertion H-Abstraction & Recombination Triplet->CH_Insertion Target Proximity Relaxation Relaxation (No Reaction) Triplet->Relaxation No Target Found Covalent_Complex Covalent Protein-Probe Complex CH_Insertion->Covalent_Complex C-C Bond Formation Relaxation->BPA_Ground Regenerate

Caption: The reversible excitation cycle of Benzophenone prevents "blind" consumption of the probe, distinguishing it from suicide linkers like aryl azides.

Comparative Analysis: Photophores

When designing a probe using BPA-Amine, it is crucial to understand how it compares to other photoaffinity handles.

FeatureBenzophenone (BPA)Aryl AzideDiazirine
Excitation Wavelength 350–365 nm (Safe for cells)<300 nm (Damaging)~350 nm
Reactivity Preferential (Met, C-H)Broad (Nucleophiles)Broad (C-H, O-H, N-H)
Stability High (Ambient light stable)Low (Light sensitive)Moderate
Crosslinking Yield High (Reversible excitation)Low (Irreversible)Moderate
Steric Bulk Bulky (Two phenyl rings)SmallVery Small
Primary Use Case Robust mapping of durable interactionsSmall ligands (low steric)"Trace" labeling

Experimental Workflow: Target Deconvolution

This section outlines the application of a BPA-Alkyne Derivative (synthesized by coupling BPA-Amine with a pharmacophore) to identify unknown protein targets.

Diagram 2: Affinity-Based Profiling Workflow

ABPP_Workflow Step1 1. PROBE INCUBATION (Live Cell or Lysate) Step2 2. UV CROSSLINKING (365 nm, on Ice) Step1->Step2 Equilibrium Binding Step3 3. LYSIS & DENATURATION (SDS/Urea) Step2->Step3 Covalent Capture Step4 4. CLICK CHEMISTRY (CuAAC) (+ Biotin-Azide / TAMRA-Azide) Step3->Step4 Solubilization Step5 5. ENRICHMENT (Streptavidin Beads) Step4->Step5 Tagging Step6 6. LC-MS/MS ANALYSIS (Target ID) Step5->Step6 Digestion & Elution

Caption: The sequential workflow for converting transient drug-protein interactions into identified mass spectrometry data.

Detailed Protocols

Protocol A: Synthesis of a BPA-Alkyne Probe

Objective: To convert the (4-(Aminomethyl)phenyl)(phenyl)methanone building block into a functional probe by attaching a ligand (drug) and an alkyne handle.[2] Note: If the ligand has a carboxylic acid, the BPA-Amine can be directly coupled. If the ligand lacks a handle, a "Minimalist Linker" is created first.

Reagents:

  • Ligand-COOH (Your drug of interest)

  • (4-(Aminomethyl)phenyl)(phenyl)methanone HCl salt

  • HATU (Coupling reagent)

  • DIPEA (Base)

  • DMF (Anhydrous)

Procedure:

  • Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes to activate the acid.

  • Add (4-(Aminomethyl)phenyl)(phenyl)methanone HCl (1.1 eq).

  • Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (

    
    ).
    
  • Validation: Monitor by LC-MS. The target mass should be

    
    .
    
  • Purification: Isolate via HPLC (C18 column, Water/Acetonitrile gradient).

    • Critical Check: Ensure the Alkyne handle is present on the Ligand before this step, OR use a trifunctional linker where the Alkyne is pre-attached to the BPA core.

Protocol B: Photo-Crosslinking (Live Cell)

Objective: To covalently lock the probe to the target protein in situ.

  • Seed Cells: Grow cells to 80–90% confluency in 10 cm dishes.

  • Incubation: Treat cells with the BPA-Probe (typically 1–10 µM) for 1–4 hours.

    • Control: Include a "Competition" plate pre-treated with 10x excess of the parent drug (non-probe) to prove specific binding.

  • Wash: Aspirate media and wash 2x with cold PBS to remove unbound probe.

  • Irradiation:

    • Place dishes on ice (Critical to prevent thermal degradation).

    • Remove lids.

    • Irradiate with a UV lamp (365 nm, ~100W) at a distance of 5–10 cm for 10–20 minutes.

  • Harvest: Scrape cells into cold PBS, centrifuge, and store pellets at -80°C or proceed to lysis.

Protocol C: CuAAC Click Reaction & Analysis

Objective: To attach a reporter tag (Biotin or Rhodamine) to the crosslinked proteins.

Reagents:

  • Lysis Buffer: PBS + 1% SDS + Protease Inhibitors.

  • Click Reagents:

    • 
       (50 mM stock in water)
      
    • TBTA or THPTA Ligand (10 mM stock in DMSO/Water)

    • Sodium Ascorbate (100 mM stock, freshly prepared )

    • Biotin-Azide (5 mM stock in DMSO)

Procedure:

  • Lysis: Resuspend cell pellet in Lysis Buffer. Sonicate to disrupt DNA. Clarify by centrifugation (15,000 x g, 10 min).

  • Normalization: Adjust protein concentration to 1–2 mg/mL (BCA Assay).

  • Click Reaction Setup: Add reagents in the following order to the lysate (e.g., 100 µL volume):

    • Biotin-Azide: Final conc. 100 µM.

    • TBTA/THPTA: Final conc. 100 µM.

    • 
      : Final conc. 1 mM.
      
    • Sodium Ascorbate: Final conc. 1 mM.

  • Incubation: Vortex gently and incubate at RT for 1 hour in the dark.

  • Precipitation: Add 4 volumes of cold Acetone or Methanol/Chloroform to precipitate proteins and remove excess unreacted reagents. Spin down, wash pellet 2x with cold Methanol.

  • Enrichment (for Biotin): Resuspend pellet in PBS + 0.2% SDS. Incubate with Streptavidin-Agarose beads for 2 hours. Wash beads aggressively (1% SDS, then PBS, then Urea) to remove non-specific binders.

  • Elution: Boil beads in Laemmli buffer (for Western Blot) or perform On-Bead Digestion (Trypsin) for Mass Spectrometry.

Troubleshooting & QC

IssueProbable CauseSolution
High Background Non-specific hydrophobic binding of BPALower probe concentration; Perform "Competition" control; Increase wash stringency (SDS/Urea).
No Labeling Oxygen quenching of Triplet StateEnsure buffers are degassed; Keep UV lamp close enough; Check UV wavelength (must be >350nm).
Protein Degradation Heat during UV irradiationALWAYS keep samples on ice during irradiation.
Precipitation during Click Copper instabilityUse THPTA ligand (water-soluble) instead of TBTA; Premix Cu/Ligand before adding to lysate.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target discovery and chemical biology: a global perspective. Journal of Medicinal Chemistry. Link

  • Rowland, M. M., et al. (2011). Application of photoaffinity labeling in drug discovery. Current Opinion in Chemical Biology. Link

  • Speers, A. E. & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link

  • Sigma-Aldrich. Product Specification: (4-(Aminomethyl)phenyl)(phenyl)methanone. Link

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell. Link

Sources

Application Note: High-Throughput Screening of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Autofluorescence and Solubility Challenges in Nuclear Receptor Profiling

Abstract

Benzophenone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as non-nucleoside HIV reverse transcriptase inhibitors, antimicrobial agents, and modulators of the Estrogen Receptor (ER). However, their lipophilic nature (LogP > 3) and intrinsic UV-absorbance/fluorescence properties present unique challenges in High-Throughput Screening (HTS).[1] This application note details an optimized HTS workflow designed to mitigate false positives caused by compound autofluorescence and precipitation, utilizing Red-Shifted Fluorescence Polarization (FP) and orthogonal cell-based reporter assays.

Compound Management & Library Preparation

Challenge: Benzophenones are highly lipophilic and prone to precipitation in aqueous buffers.[1] Standard tip-based liquid handling often introduces intermediate dilution steps where compounds crash out of solution.[1] Solution: Acoustic Droplet Ejection (ADE) technology is required to transfer nanoliter volumes of compound directly from DMSO stock to the assay plate, minimizing aqueous exposure time.[1]

Protocol 1: Acoustic Library Formatting
  • Reagents: 10 mM Benzophenone derivative stocks in 100% anhydrous DMSO.

  • Equipment: Labcyte Echo 550/650 or equivalent acoustic dispenser.

  • Storage: Store source plates at -20°C. Critical: Avoid repeated freeze-thaw cycles; benzophenones can form amorphous precipitates that do not re-dissolve easily in DMSO upon thawing.[1]

Step-by-Step Workflow:

  • Source Plate Prep: Centrifuge DMSO source plates (384-well LDV) at 1000 x g for 1 minute to remove bubbles.

  • Dispensing: Transfer 20 nL – 100 nL of compound directly into the dry 384-well assay plate (black, non-binding surface).

  • Backfill: Immediately backfill wells with 10 µL of assay buffer to limit DMSO concentration to <1% (v/v).

  • Quality Control: Measure optical density at 600nm (OD600) immediately after buffer addition. Wells with OD > 0.05 indicate precipitation; these data points must be flagged.[1]

Primary Screening: Red-Shifted Fluorescence Polarization (FP)

Scientific Rationale: Standard FP assays for Estrogen Receptors often use Coumestrol or Fluorescein-tagged estradiol (excitation ~485 nm).[1] Many benzophenone derivatives absorb or fluoresce in this region, leading to "false hits" (interference).[1] Expert Insight: To ensure data integrity, this protocol utilizes a Far-Red Tracer (Cy5 or equivalent) with excitation >630 nm, where benzophenone interference is negligible.[1]

Mechanism of Action
  • Free Tracer: Rapid rotation

    
     Depolarization 
    
    
    
    Low mP signal.[1]
  • Bound Tracer (Receptor-Ligand Complex): Slow rotation

    
     Polarization retained 
    
    
    
    High mP signal.[1]
  • Hit (Inhibitor): Benzophenone displaces tracer

    
     Tracer rotates freely 
    
    
    
    Decrease in mP .[1]
Protocol 2: Competitive Binding Assay (ER

)

Materials:

  • Target: Recombinant Human ER

    
     Ligand Binding Domain (LBD).[1]
    
  • Tracer: Cy5-Estradiol (Kd ~ 3 nM).[1]

  • Buffer: 20 mM Tris-HCl (pH 7.5), 500 mM KCl, 1 mM DTT, 1 mM EDTA, 0.01% NP-40.[1]

Procedure:

  • Reagent Prep: Dilute ER

    
    -LBD to 2x concentration (approx. 10–20 nM, determined by active site titration) in assay buffer. Dilute Cy5-Estradiol to 2x concentration (2 nM).
    
  • Reaction Assembly:

    • Dispense 10 µL of 2x ER

      
       protein into the assay plate containing acoustically dispensed benzophenones.
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein interaction.

    • Add 10 µL of 2x Cy5-Estradiol tracer.[1]

  • Equilibration: Incubate for 2 hours at RT in the dark.

  • Readout: Measure Fluorescence Polarization on a multimode reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

    • Excitation: 640 nm | Emission:[1] 665 nm.[1]

    • G-Factor: Calibrate using free tracer (target mP = 20–30).[1]

Data Analysis: Calculate mP using the standard equation:


[1]
  • Hit Definition: Compounds showing >50% reduction in mP relative to DMSO controls.[1]

Secondary Screening: Functional Reporter Assay

Rationale: Binding does not equal function. Benzophenones can act as agonists (endocrine disruptors) or antagonists.[1] A cell-based reporter assay confirms the functional outcome.

Protocol 3: Luciferase Reporter Assay (LNCaP/ER+)
  • Cell Culture: Use LNCaP cells stably transfected with an ERE-Luciferase reporter.[1]

  • Seeding: Plate 10,000 cells/well in 384-well white tissue culture plates in phenol-red-free media + charcoal-stripped FBS (to remove endogenous steroids).

  • Treatment:

    • Agonist Mode: Add compounds alone.

    • Antagonist Mode: Add compounds + 0.1 nM Estradiol (EC50 challenge).[1]

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Detection: Add 20 µL steady-glow luciferase reagent.[1] Lyse for 10 min. Read Luminescence.

Visualization of Workflows
Figure 1: HTS Decision Tree for Benzophenones

This diagram illustrates the logic flow from library formatting to hit validation, emphasizing the "Red-Shifted" pivot to avoid optical interference.

Benzophenone_HTS Library Benzophenone Library (10mM DMSO) Acoustic Acoustic Dispensing (Echo 550) Library->Acoustic Solubility_Check OD600 Solubility Check (Detect Precipitates) Acoustic->Solubility_Check Interference_Check Interference Check: Is compound autofluorescent at 485nm? Solubility_Check->Interference_Check Primary_Screen Primary Screen: FP Assay (Target: ER-alpha) Hit_ID Hit Identification (>50% Displacement) Primary_Screen->Hit_ID Red_Shift Use Red-Shifted Tracer (Cy5/Bodipy - Ex 630nm) Interference_Check->Red_Shift Yes (Common for BPs) Standard_FP Standard FP (Fluorescein - Ex 485nm) Interference_Check->Standard_FP No (Rare) Red_Shift->Primary_Screen Standard_FP->Primary_Screen Secondary Secondary Screen: Luciferase Reporter (Functional Agonist/Antagonist) Hit_ID->Secondary

Caption: Optimized HTS workflow for benzophenones, prioritizing acoustic dispensing for solubility and red-shifted fluorophores to negate autofluorescence.

Figure 2: Fluorescence Polarization Mechanism

Visualizing the competitive displacement essential for the primary screen.

FP_Mechanism Tracer Free Tracer (Fast Rotation) Complex Tracer-Protein Complex (Slow Rotation) Tracer->Complex + Receptor Low_Pol Low Polarization (Low mP) Tracer->Low_Pol Depolarizes Light Displaced Displaced Tracer (Fast Rotation) Complex->Displaced + Benzophenone (Competition) High_Pol High Polarization (High mP) Complex->High_Pol Retains Polarization Benzophenone Benzophenone (Inhibitor) Displaced->Low_Pol Signal Drop (HIT)

Caption: Mechanistic view of the FP assay. Benzophenone binding displaces the tracer, causing a measurable drop in polarization (mP).

Data Interpretation & Troubleshooting
ParameterAcceptance CriteriaTroubleshooting if Failed
Z-Factor (Z') > 0.5Increase protein concentration or tracer purity. Check liquid handling precision.
Signal Window

mP > 100
Tracer may be degraded.[1] Ensure tracer is < Kd of the interaction.
Solubility OD600 < 0.05Reduce compound concentration. Switch to "Dry DMSO" storage.[1]
IC50 Curve Hill Slope ~ 1.0Slope > 2.0 suggests aggregation/non-specific binding (False Positive).[1] Add 0.01% Triton X-100.[1]

Critical Note on Autofluorescence: If a compound shows high fluorescence intensity in the Total Intensity channel (Parallel + 2*Perpendicular) compared to the DMSO control, it is likely interfering. In this case, the calculated mP value is invalid. These compounds must be re-tested using a Time-Resolved FRET (TR-FRET) assay, which uses a time delay to eliminate short-lived background fluorescence.[1]

References
  • PubChem. Benzophenone | C6H5COC6H5 | CID 3102.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Simeonov, A., et al. Fluorescence spectroscopic profiling of compound libraries.[1] Journal of Medicinal Chemistry, 2008.[1] (Discusses autofluorescence interference in HTS). Available at: [Link]

  • National Institutes of Health (NIH). Assay Guidance Manual: Fluorescence Polarization Assays.[1] Available at: [Link][1]

  • Kim, M.J., et al. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization.[1] Journal of Veterinary Medical Science, 2000.[1] Available at: [Link]

  • Parker, G.J., et al. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays.[1] Journal of Biomolecular Screening, 2000.[1] Available at: [Link]

Sources

Troubleshooting & Optimization

Optimization of Buchwald-Hartwig amination for benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Benzophenone Derivatives

Ticket ID: BH-BZP-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization protocols for Pd-catalyzed amination of halobenzophenones.

Overview: The Benzophenone Challenge

Welcome to the Technical Support Center. You are likely here because you are attempting to couple a halobenzophenone (aryl halide) with an amine, and standard conditions are failing.

The Core Conflict: Benzophenones present a unique electronic paradox in Buchwald-Hartwig coupling. The carbonyl group is a strong electron-withdrawing group (EWG).

  • The Good: It activates the C-Halogen bond for Oxidative Addition (OA) .[1] Palladium inserts easily.

  • The Bad: It destabilizes the catalytic cycle by making the resulting Pd(II) intermediate prone to Hydrodehalogenation (reduction).

  • The Ugly: If you are using an amino-benzophenone as the nucleophile, the EWG sucks electron density from the nitrogen, making it a terrible nucleophile.

This guide is structured to troubleshoot these specific electronic and steric conflicts.

Module 1: Catalyst & Ligand Selection (The Engine)[2][3]

Q: I am seeing low conversion. Which ligand should I use for my specific amine?

A: Stop using generic ligands like BINAP or DPPF. For benzophenones, the rate-determining step is often Reductive Elimination (RE) . You need bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) to force the palladium to release your product.

Ligand Selection Matrix:

Amine ClassRecommended LigandWhy?
Primary Aliphatic BrettPhos Prevents binding of the amine's

-hydrogens, stopping catalyst deactivation and hydrodehalogenation.
Secondary Acyclic RuPhos The "gold standard" for secondary amines. Excellent steric bulk to promote RE.
Secondary Cyclic RuPhos or XPhos Cyclic amines are less sterically demanding; XPhos is a robust, general-purpose alternative.
Anilines (Weak Nucleophiles) tBuBrettPhos If your amine is electron-poor (e.g., another benzophenone derivative), you need the extreme activity of tBuBrettPhos.
Amides/Carbamates tBuBrettPhos Required to prevent

-amidate complex formation which poisons the catalyst.

Pro-Tip: Always use Pre-catalysts (e.g., XPhos Pd G3 or G4) rather than mixing


 and ligand in situ. Benzophenones are valuable; pre-catalysts ensure a 1:1 Pd:L ratio and prevent induction periods.

Module 2: Base & Solvent Effects (The Environment)[3]

Q: My LCMS shows the halogen was replaced by a Hydrogen (M-Halogen+H). What happened?

A: You have encountered Hydrodehalogenation (Protodehalogenation) . Because benzophenones are electron-deficient, the Pd(II)-Ar intermediate is highly reactive. If the reductive elimination is slow, the complex will find a hydride source (usually your solvent or the amine itself via


-hydride elimination) and reduce your starting material.

Troubleshooting Protocol:

  • Change the Solvent: If you are using alcohols (e.g., t-Amyl alcohol), STOP . Alcohols are hydride donors. Switch to Toluene (non-polar) or 1,4-Dioxane (polar aprotic).

  • Change the Base:

    • Current: Sodium tert-butoxide (

      
      ). While standard, it can promote elimination pathways.
      
    • Switch to:Cesium Carbonate (

      
      ) .[2] It is milder and suppresses dehalogenation, though it requires higher temperatures (
      
      
      
      ).

Q: My benzophenone has an enolizable proton (e.g., an adjacent methyl group). Can I use strong bases?

A: No. Strong bases like


 or 

will deprotonate the

-position of the benzophenone, leading to self-condensation (Aldol-type side reactions) rather than amination.
  • Solution: Use

    
      (tribasic potassium phosphate) or 
    
    
    
    in Dioxane. These are strong enough to deprotonate the palladium-bound amine but too weak/insoluble to deprotonate the ketone rapidly.

Module 3: Visualization of Failure Modes

The following diagram illustrates the "Danger Zone" specific to benzophenones where the pathway diverges from Product Formation to Hydrodehalogenation.

BuchwaldBenzophenone Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Benzophenones) Start->OxAdd Ar-X AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind HNR2 + Base Transition Pd(II)-Amido Complex AmineBind->Transition Product Reductive Elimination (DESIRED PRODUCT) Transition->Product Promoted by Bulky Ligands (RuPhos) Failure Beta-Hydride Elimination (HYDRODEHALOGENATION) Transition->Failure Caused by Small Ligands / Alcohol Solvents Failure->Start Regenerates Pd(0)

Figure 1: Mechanistic divergence in benzophenone amination. Note that electron-deficient rings increase the rate of Oxidative Addition but stabilize the Pd(II) species, increasing the residence time at the "Transition" node, thereby increasing the risk of the red failure path.

Module 4: Standard Operating Procedure (SOP)

Protocol ID: BZP-AM-GEN3 Scope: Coupling 4-bromobenzophenone with a secondary amine (morpholine/piperidine analogs).

Reagents:

  • Aryl Halide: 1.0 equiv (e.g., 4-bromobenzophenone)

  • Amine: 1.2 - 1.5 equiv

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

    • Alternative:

      
       (2 mol%) + RuPhos (4 mol%) - Only if G4 is unavailable.
      
  • Base:

    
     (1.4 equiv)[3]
    
    • If substrate is base-sensitive:[4][2][3]

      
       (2.0 equiv).
      
  • Solvent: Anhydrous Toluene (0.2 M concentration).

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add aryl halide, base (

    
    ), and Catalyst (RuPhos Pd G4) to a reaction vial equipped with a magnetic stir bar.
    
  • Seal & Purge: Cap the vial with a PTFE-lined septum. If outside a glovebox, evacuate and backfill with

    
     three times.
    
  • Add Liquids: Add anhydrous Toluene via syringe.

  • Add Amine: Add the amine last.

    • Why? Adding amine before the catalyst is dissolved can sometimes lead to coordination of the Pd precursor by the amine, inhibiting the formation of the active catalytic species.

  • Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

    • Note: Poor stirring is a common cause of failure with insoluble bases like

      
      .
      
  • Monitor: Check via LCMS at 1 hour.

    • If < 10% conversion: Increase temp to 100°C.

    • If Dehalogenation observed: Abort. Repeat with

      
       in Dioxane.
      

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure.

Troubleshooting Start Reaction Failed CheckLCMS Analyze Crude via LCMS Start->CheckLCMS SM_Left Starting Material Remains (No Reaction) CheckLCMS->SM_Left Mass = SM Dehal Product is Dehalogenated (Ar-H formed) CheckLCMS->Dehal Mass = SM - Br + H Mess Complex Mixture / Black Tar CheckLCMS->Mess Activate Catalyst Activation Issue SM_Left->Activate Solution1 Switch to G3/G4 Pre-catalyst Increase Temp to 100C Activate->Solution1 SolventCheck Are you using Alcohol? Dehal->SolventCheck FixSolvent Switch to Toluene/Dioxane SolventCheck->FixSolvent Yes LigandCheck Is Ligand Bulky? SolventCheck->LigandCheck No FixLigand Switch to BrettPhos (1°) or RuPhos (2°) LigandCheck->FixLigand BaseCheck Base Sensitive Groups? Mess->BaseCheck FixBase Switch to Cs2CO3 or K3PO4 BaseCheck->FixBase

Figure 2: Diagnostic logic for optimizing failed benzophenone couplings.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Paul, F., et al. (2011). "Organometallic Palladium Reagents: Precatalysts for C-N Bond Formation." Organometallics. [Link][2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science. [Link]

Sources

Technical Support Center: Synthesis of 4-Benzoylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

4-Benzoylbenzylamine (CAS: 5003-67-8) is a critical photoaffinity linker used in chemical biology to map ligand-protein interactions. Its synthesis presents a classic chemoselectivity challenge: introducing a primary amine at the benzylic position without compromising the benzophenone moiety (the photoreactive warhead).

The two primary synthetic routes are:

  • Nucleophilic Substitution (Recommended): From 4-(bromomethyl)benzophenone using the Delépine or Gabriel synthesis.

  • Reductive Transformation (High Risk): From 4-cyanobenzophenone.

This guide focuses on troubleshooting the specific side reactions inherent to these pathways, particularly ketone integrity and amine alkylation control .

Critical Side Reaction Pathways (Visual Analysis)

The following diagram illustrates the competitive landscape of the synthesis. The "Green Path" represents the optimal route, while "Red Paths" indicate common failure modes.

G Start 4-Methylbenzophenone Bromide 4-(Bromomethyl) benzophenone Start->Bromide NBS, CCl4 (Radical Bromination) Target 4-Benzoylbenzylamine (Target) Bromide->Target Delépine Reaction (HMTA, then HCl) Dimer Side Product A: Dibenzylamine Dimer Bromide->Dimer Direct NH3 (Over-alkylation) Hydrazone Side Product C: Benzophenone Hydrazone Bromide->Hydrazone Gabriel (Hydrazine workup) Nitrile 4-Cyanobenzophenone Nitrile->Target Selective Reduction (Difficult) Nitrile->Dimer H2/Pd (No NH3) Alcohol Side Product B: Benzhydrol Derivative (Ketone Reduced) Nitrile->Alcohol LiAlH4 or Catalytic H2

Figure 1: Reaction network showing the recommended substitution pathway (Green) versus high-risk reduction pathways (Red) that lead to common side products.

Troubleshooting Guide & FAQs

Scenario A: "My product has lost its UV activity or shows an OH peak in IR."

Diagnosis: Loss of the Benzophenone Ketone (Over-reduction). Context: This typically occurs when attempting to reduce 4-cyanobenzophenone to the amine.

Potential CauseMechanismSolution
Use of LiAlH₄ Lithium Aluminum Hydride is a non-selective nucleophilic reductant; it reduces nitriles and ketones indiscriminately.Switch Reagents: Use Borane-DMS (BH₃·SMe₂) at 0°C or Raney Nickel with specific inhibitors. However, the Substitution Route (below) is safer.
Catalytic Hydrogenation (Pd/C) Palladium on Carbon readily reduces aromatic ketones to alcohols (benzhydrols) or methylenes under standard hydrogenation conditions.Poison the Catalyst: Use Raney Nickel in ammoniacal ethanol, or switch to the Delépine reaction (see Protocol).

Q: Can I selectively reduce the nitrile in the presence of the benzophenone? A: It is chemically difficult. While Borane-THF can sometimes be tuned, the risk of reducing the electron-deficient benzophenone carbonyl is high.

  • Recommendation: Do not start from the nitrile. Start from 4-methylbenzophenone , brominate it, and displace the bromide. This avoids the reduction step entirely.[1][2]

Scenario B: "I see a mass of [2M - NH₃] in my LC-MS (Dimerization)."

Diagnosis: Formation of Secondary Amine (Dibenzylamine). Context: Occurs during the reaction of the benzyl halide with ammonia, or during nitrile hydrogenation.

PathwayMechanismSolution
Direct Ammonolysis The product (primary amine) is more nucleophilic than ammonia, attacking the starting material (benzyl bromide) to form a secondary amine.Avoid Direct Ammonia. Use "Masked" Ammonia sources like Potassium Phthalimide (Gabriel) or Hexamethylenetetramine (Delépine) . These prevent poly-alkylation.
Nitrile Hydrogenation The intermediate imine reacts with the newly formed amine.Add Ammonia: Perform hydrogenation in saturated methanolic ammonia to shift the equilibrium away from dimer formation.
Scenario C: "My Gabriel Synthesis yield is high, but the product isn't pure."

Diagnosis: Hydrazone Formation or Incomplete Cleavage. Context: Using Hydrazine (


) to cleave the phthalimide protecting group.[1][2]

Q: Why is Hydrazine problematic here? A: Hydrazine is a potent nucleophile that reacts with ketones to form hydrazones (


). Since your target molecule contains a benzophenone ketone, hydrazine can attack the warhead, destroying its photoaffinity potential.

Corrective Action:

  • Do NOT use Hydrazine for the deprotection step.

  • Use Acid Hydrolysis: Reflux the phthalimide intermediate in 6M HCl/Acetic acid. The benzophenone ketone is stable to acid, whereas the hydrazone formation requires a basic/nucleophilic amine.

Recommended Protocol: The Delépine Reaction

This protocol is selected for its high chemoselectivity, avoiding both ketone reduction and hydrazine interference.

Reagents:

  • 4-(Bromomethyl)benzophenone (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.1 eq)

  • Chloroform (

    
    )
    
  • Ethanol / Conc.[3] HCl

Step-by-Step Methodology:

  • Quaternization (Formation of the Salt):

    • Dissolve 4-(bromomethyl)benzophenone in

      
       (approx. 5 mL/mmol).
      
    • Add Hexamethylenetetramine (HMTA).[4][5]

    • Stir at room temperature for 12–24 hours. The quaternary ammonium salt (hexaminium salt) will precipitate as a white solid.

    • Checkpoint: Filter the solid and wash with cold

      
      . This removes unreacted starting material and prevents over-alkylation.
      
  • Acid Hydrolysis (Release of Amine):

    • Suspend the white solid in Ethanol (10 mL/g).

    • Add Conc. HCl (approx. 5–10 eq).

    • Reflux for 2–4 hours.[6] This cleaves the HMTA cage, releasing formaldehyde (volatile/acetal) and the target amine hydrochloride.

    • Note: The benzophenone ketone remains intact under these acidic conditions.

  • Workup:

    • Cool the reaction mixture.

    • Concentrate in vacuo to remove ethanol/formaldehyde.

    • Basify carefully with aqueous NaOH to pH > 11.

    • Extract immediately with DCM or Ethyl Acetate.

    • Dry over

      
       and concentrate.
      

Yield Expectation: 75–85% Purity: >95% (Avoids secondary amines).

References

  • Synthesis of 4-(Bromomethyl)benzophenone: Protocol: Radical bromination of 4-methylbenzophenone using NBS/CCl4.
  • The Delépine Reaction (Primary Amine Synthesis)

    • Mechanism & Utility: Selective synthesis of primary amines from benzyl halides using hexamethylenetetramine.[3][4]

    • Source: Organic Chemistry Portal.[7][8] (n.d.). Delépine Reaction.[3][4][5][7] Retrieved October 26, 2023, from [Link]

  • Gabriel Synthesis & Hydrazine Risks

    • Side Reactions: Discussion of hydrazine reactivity with ketones and altern
    • Source: Wikipedia. (n.d.). Gabriel Synthesis. Retrieved October 26, 2023, from [Link]

  • Photoaffinity Probe Design

    • Context: Use of benzophenone-based amino acids (Abpa) and linkers in chemical biology.
    • Source: Li, Z., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid.... PubMed. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Suppressing Benzophenone Dimerization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Synthesis & Stability Division

Executive Summary: The Mechanistic Root Cause

Dimerization of benzophenone—specifically the formation of benzopinacol (1,1,2,2-tetraphenylethane-1,2-diol)—is rarely a spontaneous degradation. It is almost exclusively a result of radical intermediates generated via two distinct pathways:

  • Photochemical Reduction: Excitation to a triplet state followed by hydrogen abstraction.

  • Single Electron Transfer (SET): Occurring during organometallic additions (Grignard/Lithium) where steric hindrance prevents direct nucleophilic attack.

To avoid dimer formation, you must suppress the benzophenone ketyl radical intermediate.

The Dimerization Pathway (Visualized)

The following diagram illustrates the "Fork in the Road" between the desired nucleophilic addition (to form alcohols) and the unwanted radical dimerization.

G Start Benzophenone (Substrate) Fork Reaction Mechanism Competition Start->Fork Reagent Nucleophile (R-M) (Grignard/Li) Reagent->Fork Polar Polar Mechanism (2-Electron Transfer) Fork->Polar Low Steric Bulk High Ionization Potential SET Single Electron Transfer (SET) Fork->SET High Steric Bulk Low Ionization Potential Alkoxide Magnesium Alkoxide Intermediate Polar->Alkoxide Product Desired Product: Tertiary Alcohol Alkoxide->Product Ketyl Ketyl Radical Anion (Deep Blue Color) SET->Ketyl Dimer Unwanted Dimer: Benzopinacol Ketyl->Dimer

Figure 1: Mechanistic divergence between polar addition (desired) and SET (dimerization).

Troubleshooting: Organometallic Reactions (Grignard/Lithium)

Scenario: You are reacting benzophenone with a Grignard reagent (R-MgX) to synthesize a tertiary alcohol, but you are isolating benzopinacol or recovering starting material.

The Problem: Sterics and SET

Benzophenone is sterically hindered. When reacting with bulky nucleophiles (e.g., tert-butylmagnesium chloride), the nucleophile cannot access the carbonyl carbon easily. Instead of forming a bond, the electron-rich organometallic reagent acts as a reducing agent, transferring a single electron to the benzophenone. This creates the ketyl radical anion , which dimerizes.

The Solution: Organocerium Chemistry (The Imamoto Method)

To suppress SET and force the 1,2-addition, you must increase the electrophilicity of the carbonyl and decrease the basicity of the reagent. The addition of anhydrous Cerium(III) Chloride (


) is the industry standard protocol.
Why

Works:
  • Oxophilicity:

    
     coordinates strongly to the carbonyl oxygen, activating it for attack.
    
  • Basicity Suppression: The organocerium species (R-

    
    ) is less basic than the corresponding Grignard, reducing the likelihood of enolization or reduction side reactions.
    
Protocol: Preparation of the Imamoto Reagent

Note: The success of this protocol hinges entirely on the dryness of the


. Commercial "anhydrous" sources are often insufficiently dry.

Step-by-Step Methodology:

  • Drying the Salt (Critical):

    • Place

      
       (Heptahydrate) in a Schlenk flask with a stir bar.
      
    • Connect to high vacuum (0.1–0.2 mmHg).

    • Phase 1: Heat to 90°C for 1–2 hours. (Prevents hydrolysis of the salt by its own crystal water).

    • Phase 2: Increase temperature to 140–150°C for 2 hours while stirring gently.

    • Result: A fine, white powder.[1] If it forms a hard cake, it was heated too fast or not stirred; discard and restart.

  • Activation:

    • Cool the flask to room temperature under Argon.

    • Add dry THF. Stir vigorously (or sonicate) for 1–2 hours to form a milky white suspension.

  • Transmetallation:

    • Cool the suspension to -78°C .

    • Add the organolithium or Grignard reagent dropwise.

    • Stir for 30–60 minutes to form the organocerium species.

  • Addition:

    • Add benzophenone (dissolved in minimal THF) to the mixture at -78°C.

    • Allow to warm to 0°C or Room Temperature (depending on substrate stability).

    • Quench with dilute HCl.

Troubleshooting: Photochemical Stability

Scenario: Benzophenone samples degrade or dimerize during storage or light-exposed reactions.

The Problem: Hydrogen Abstraction

Upon UV excitation (


), benzophenone enters a triplet state (

). This species is a potent hydrogen abstractor. If a hydrogen donor (H-donor) is present, the reaction proceeds rapidly to the dimer.
Solvent Compatibility Matrix

To prevent dimerization, avoid solvents with weak C-H bonds at the


-position.
Solvent ClassRisk LevelMechanism of FailureRecommended Action
Alcohols (IPA, Ethanol)CRITICAL Rapid H-abstraction from

-carbon. Forms radicals immediately.
AVOID strictly if light is present.
Ethers (THF, Diethyl Ether)HIGH H-abstraction from

-carbon.
Store in amber glass; exclude light.
Alkanes (Hexane, Cyclohexane)MODERATE Slow H-abstraction.Acceptable for short durations.
Benzene / Acetonitrile LOW No easily abstractable hydrogens.PREFERRED for stability.
Carbon Tetrachloride LOW No hydrogens (but toxic).Good for stability, bad for safety.

FAQ & Rapid Diagnostics

Q: The reaction mixture turned deep blue/purple immediately after adding the Grignard. Is this normal? A: This is a diagnostic sign of failure (specifically, SET). The blue color comes from the stable benzophenone ketyl radical anion.

  • Fix: You are generating the radical, not the alcohol. Switch to the Organocerium (

    
    ) protocol described in Section 2 to force nucleophilic addition.
    

Q: Can I remove the benzopinacol dimer from my product if it forms? A: Yes. Benzopinacol is significantly less soluble in ethanol/isopropanol than benzophenone or benzhydrol.

  • Purification: Dissolve the crude mixture in hot ethanol. Upon cooling, benzopinacol often crystallizes out as white needles (MP: ~185°C). Filter these off to recover the supernatant.

Q: I am doing a Suzuki coupling with a benzophenone derivative, and I see dimerization. Why? A: Palladium catalysts can facilitate homocoupling, but if you see pinacol formation (diol), it is likely a reductive process. Ensure your solvent is degassed (oxygen promotes radical formation but quenches the triplet state—complex relationship) and avoid protic solvents if possible.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Ashby, E. C., et al. "Direct Evidence Supporting a Single Electron Transfer Pathway in the Reduction of Ketones by Primary, Secondary, and Tertiary Grignard Reagents." Journal of the American Chemical Society, vol. 109, no. 5, 1987.[2]

  • Turro, N. J.Modern Molecular Photochemistry. University Science Books, 1991.
  • Concellón, J. M., et al. "Generation of Organocerium Reagents." Journal of Organic Chemistry, vol. 67, no. 6, 2002. (Refined protocols for CeCl3 drying).

Sources

Navigating the Frontier of Discovery: A Technical Support Center for Bayesian Optimization in Multistep Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, pioneering researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for mastering the application of Bayesian optimization in the complex landscape of multistep organic synthesis. As you leverage this powerful machine learning technique to navigate vast chemical spaces and accelerate discovery, you will inevitably encounter challenges. This guide is structured to provide not just solutions, but a deeper understanding of the underlying principles, empowering you to troubleshoot effectively and innovate with confidence.

Here, we address the common hurdles and frequently asked questions encountered in the field, moving beyond simplistic step-by-step instructions to explain the critical "why" behind each experimental and algorithmic choice. Our goal is to foster a self-validating system of experimentation, grounded in robust scientific principles.

Troubleshooting Guide: From Theory to Practice

This section tackles specific issues that can arise during the implementation of Bayesian optimization for your synthetic campaigns. Each problem is presented in a question-and-answer format, providing a clear path from issue identification to resolution.

My optimization isn't converging to a high-yield condition. What's going wrong?

This is a common frustration, often stemming from a few key areas within the Bayesian optimization framework. Let's break down the potential culprits.

1. An Ineffective Surrogate Model: The surrogate model (often a Gaussian process) is the algorithm's "map" of your reaction landscape. If the map is inaccurate, the directions will be flawed.

  • The Cause: An improperly chosen kernel or hyperparameters can lead to a surrogate model that is either too smooth (oversimplifying the reaction landscape) or too noisy (overfitting to the initial data). For instance, a standard RBF kernel might not be suitable for a reaction space with sharp peaks and valleys in yield.

  • The Solution:

    • Kernel Selection: Experiment with different kernels. For complex, high-dimensional spaces, a Matérn kernel can offer more flexibility than the commonly used RBF kernel.

    • Hyperparameter Tuning: Ensure your Bayesian optimization software is properly tuning the kernel's hyperparameters (like lengthscale and variance) based on the observed data. This is often done by maximizing the marginal likelihood.[1]

    • Model Choice: For reaction spaces with a mix of continuous and discrete variables, a Gaussian process might not be the optimal choice. Consider models like random forests, which can naturally handle such mixed-domain problems.[2][3]

2. A Suboptimal Acquisition Function: The acquisition function guides the selection of the next experiment. A poorly chosen one can lead to either getting stuck in local optima or endlessly exploring unpromising regions.

  • The Cause: The balance between "exploration" (sampling in areas of high uncertainty) and "exploitation" (sampling in areas of high predicted yield) is critical.[2][4] An acquisition function that is too "greedy" will quickly converge to a local optimum, while one that is too exploratory may waste experiments on low-yield regions.

  • The Solution:

    • Vary the Acquisition Function: If you're using a common function like Expected Improvement (EI), try alternatives like Upper Confidence Bound (UCB) or Probability of Improvement (PI).[5] Some modern software packages even allow for the automatic selection or combination of acquisition functions.

    • Tune Acquisition Function Parameters: Some acquisition functions, like UCB, have their own tunable parameters that control the exploration-exploitation trade-off. Adjusting these can significantly impact the optimization's trajectory.

3. Insufficient or Biased Initial Data: Bayesian optimization relies on initial data to build its first surrogate model.[6][7] If this initial dataset is too small or clustered in one area of the reaction space, the model's initial predictions will be poor.

  • The Cause: A small number of initial experiments, or experiments chosen without considering the diversity of the parameter space, can lead to a skewed initial model.

  • The Solution:

    • Increase Initial Sample Size: A good rule of thumb is to start with a number of experiments that is at least twice the number of variables you are optimizing.[4]

    • Use a Space-Filling Design: Instead of random initial sampling, employ a more structured approach like a Latin Hypercube or Sobol sequence to ensure your initial experiments are spread evenly across the parameter space.[4]

How do I handle both continuous and categorical variables in my optimization?

Multistep organic synthesis often involves a mix of continuous parameters (e.g., temperature, concentration) and categorical choices (e.g., solvent, catalyst, ligand).[2][8] Effectively handling this mixed-variable space is crucial for successful optimization.

  • The Challenge: Standard Gaussian processes are designed for continuous variables. Integrating categorical variables requires specific encoding strategies.

  • The Solution:

    • One-Hot Encoding: This is a common and often effective method where each category is represented by a binary vector.[9] For example, if you have three solvents (Toluene, THF, DMF), Toluene could be[10], THF[10], and DMF[10]. While simple, this method doesn't capture any inherent similarity between the categories.

    • Descriptor-Based Encoding: A more sophisticated approach is to represent categorical variables using their physicochemical properties or other relevant descriptors.[11] For instance, instead of treating solvents as arbitrary categories, you could describe them by their polarity, boiling point, and dielectric constant. This allows the model to learn relationships between these properties and the reaction outcome.

    • Specialized Kernels: Some Bayesian optimization frameworks offer specialized kernels that can handle mixed-variable types directly, bypassing the need for manual encoding.

Frequently Asked Questions (FAQs)

This section provides concise answers to common conceptual and practical questions about applying Bayesian optimization in a multistep synthesis context.

Q1: What is Bayesian optimization and why is it superior to traditional methods like "one-factor-at-a-time" (OFAT) or grid search for multistep synthesis?

Bayesian optimization is a sequential, model-based approach for finding the global optimum of a "black-box" function, which in our case is the outcome of a chemical reaction or a multi-step synthesis.[9][12] It builds a probabilistic model of the relationship between your reaction parameters and the desired outcome (e.g., yield, purity). This model is then used to intelligently select the next set of experimental conditions to test.[4][13]

Its superiority over traditional methods lies in its sample efficiency.[4] OFAT and grid searches are exhaustive and suffer from the "curse of dimensionality"—the number of experiments required grows exponentially with the number of parameters.[11] Bayesian optimization, by contrast, strategically navigates the parameter space, focusing on the most promising regions, and has been shown to outperform human experts in finding optimal reaction conditions with fewer experiments.[2][14][15]

Q2: How do I define the "objective function" for a multistep synthesis?

For a single reaction, the objective is often straightforward, such as maximizing the yield of the desired product. However, for a multistep synthesis, the objective can be more complex. You might want to optimize for:

  • Overall Yield: The product of the yields of each individual step.

  • Purity Profile: Minimizing the formation of a particularly problematic impurity.

  • Cost-Effectiveness: Incorporating the cost of reagents and time into the objective function.[16][17]

  • Sustainability Metrics: Minimizing waste or the use of hazardous materials.

Modern Bayesian optimization frameworks can handle multi-objective optimization, allowing you to find a set of "Pareto optimal" conditions that represent the best trade-offs between competing objectives.[8]

Q3: My synthesis involves a step with a binary outcome (e.g., reaction works or it doesn't). Can Bayesian optimization handle this?

Yes, Bayesian optimization can be adapted for binary or classificatory outcomes. Instead of a Gaussian process regression model that predicts a continuous value, you would use a Gaussian process classification model. This model predicts the probability of a successful outcome. The acquisition function is then modified to maximize the probability of success or to reduce the uncertainty in the decision boundary between success and failure.

Q4: How can I incorporate known constraints into the optimization process?

It's common to have known constraints in a chemical synthesis, such as temperature limits due to equipment or solubility issues.[18] Many Bayesian optimization packages allow you to define these constraints explicitly. The acquisition function is then modified to only suggest experiments that satisfy these constraints. For example, the Gryffin package has been expanded to manage known constraints through an intuitive Python interface.[18]

Q5: What are some recommended software packages for implementing Bayesian optimization in a chemistry lab?

Several open-source packages are available, each with its own strengths:

  • EDBO (Experimental Design by Bayesian Optimization): Developed specifically for chemical reaction optimization.[3][6]

  • Gryffin: Particularly useful for its ability to handle categorical variables informed by physical intuition.[2]

  • BoTorch: A flexible and powerful library for Bayesian optimization built on PyTorch.

  • Dragonfly: A robust package for scalable Bayesian optimization.

The choice of package will depend on your specific needs, programming expertise, and the complexity of your optimization problem.

Visualizing the Workflow and Logic

To further clarify the concepts discussed, the following diagrams illustrate the core Bayesian optimization loop and the decision-making process for troubleshooting.

BayesianOptimizationLoop Bayesian Optimization Workflow cluster_init Initialization cluster_loop Optimization Loop DefineSpace Define Parameter Space (Continuous & Categorical) InitialDesign Generate Initial Experiments (e.g., Latin Hypercube) DefineSpace->InitialDesign RunInitial Run Initial Experiments & Collect Data InitialDesign->RunInitial FitModel Fit Surrogate Model (e.g., Gaussian Process) RunInitial->FitModel Initial Data MaximizeAF Maximize Acquisition Function FitModel->MaximizeAF Posterior Distribution SuggestNext Suggest Next Experiment(s) MaximizeAF->SuggestNext Optimal Next Point RunNext Perform Suggested Experiment & Observe Outcome SuggestNext->RunNext Convergence Convergence Criteria Met? SuggestNext->Convergence RunNext->FitModel New Data Point Convergence->RunNext No OptimalConditions Optimal Conditions Found Convergence->OptimalConditions Yes

Caption: The iterative workflow of Bayesian optimization.

TroubleshootingTree Troubleshooting Non-Converging Optimization cluster_model Surrogate Model Issues cluster_af Acquisition Function Issues cluster_data Initial Data Issues Start Optimization Not Converging CheckKernel Is the kernel appropriate? Start->CheckKernel CheckBalance Is exploration-exploitation balanced? Start->CheckBalance CheckSampleSize Is the initial sample size sufficient? Start->CheckSampleSize CheckHyperparams Are hyperparameters being tuned? CheckKernel->CheckHyperparams CheckModelType Is GP the right model for mixed variables? CheckHyperparams->CheckModelType TryDifferentAF Try a different acquisition function (e.g., UCB). CheckBalance->TryDifferentAF CheckDesign Was a space-filling design used? CheckSampleSize->CheckDesign

Caption: A decision tree for troubleshooting common optimization problems.

Experimental Protocol: A Generalized Approach for Bayesian Reaction Optimization

This protocol provides a high-level, step-by-step methodology for setting up and executing a Bayesian optimization campaign for a chemical reaction.

Step Action Detailed Considerations
1 Define the Optimization Problem Objective: Clearly state what you want to optimize (e.g., maximize yield, minimize impurity).[4]Variables: Identify all continuous (e.g., temperature, time) and categorical (e.g., catalyst, solvent) variables to explore.[4]Bounds: Define the feasible range for each continuous variable and the complete set of options for each categorical variable.[4]
2 Initial Experimental Design Size: Determine the number of initial experiments. A common starting point is 2x the number of variables.[4]Method: Use a space-filling design like Latin Hypercube Sampling to generate the initial experimental conditions, ensuring broad coverage of the parameter space.[4]
3 Data Formatting Structure: Organize your experimental data in a structured format (e.g., CSV file) with columns for each variable and the measured outcome.[4]Encoding: Encode categorical variables as required by your chosen software (e.g., one-hot encoding).[4]
4 Software and Model Selection Package: Choose a Bayesian optimization software package (e.g., EDBO, Gryffin, BoTorch).[4]Model: Select a surrogate model. A Gaussian Process with a Matérn kernel is a robust default for many chemical applications.Acquisition Function: Choose an acquisition function, such as Expected Improvement or Upper Confidence Bound.[4]
5 Running the Optimization Loop Load Data: Input your initial experimental data into the software.[4]Initiate Loop: Start the optimization loop. The software will suggest the next set of experimental conditions.[4]Experiment: Perform the suggested experiment and record the outcome.[4]Update: Add the new data point to your dataset and re-run the optimization to get the next suggestion.[4]Repeat: Continue this iterative process until your experimental budget is exhausted or the optimization converges to a stable optimum.[4]
6 Analysis of Results Optimal Conditions: Identify the best-performing set of conditions found by the optimizer.Model Insights: Analyze the final surrogate model to understand the relationships between variables and the outcome, potentially revealing important mechanistic insights.

References

  • Gao, W., et al. (2022).
  • Langner, S., et al. (2022). Gryffin: An algorithm for Bayesian optimization for categorical variables informed by physical intuition with applications to chemistry. Journal of Chemical Physics, 156(21), 214111.
  • Shahriari, B., et al. (2016). Taking the human out of the loop: A review of Bayesian optimization. Proceedings of the IEEE, 104(1), 148-175.
  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis.
  • Guo, J., et al. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(5), 335-341.
  • Probst, D., et al. (2024).
  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. PubMed, 33536661.
  • Shields, B. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group.
  • Greenaway, A. M., et al. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery, 3(4), 567-578.
  • Khondaker, R. (2022). Bayesian Optimisation in Chemistry. AI4SD2022 Conference. [Link]

  • Koscher, B. A., et al. (2022). Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Platform. ACS Central Science, 8(7), 945-953.
  • Doyle, A., & Stevens, J. (2021). Bayesian Optimization for Chemical Synthesis. Princeton University.
  • Doyle, A., & Stevens, J. (2021). Bayesian Optimization for Chemical Synthesis. YouTube. [Link]

  • Probst, D., et al. (2024).
  • Navigating Reaction Optimization with Bayesian Methods: A Technical Support Guide. Benchchem.
  • Liu, B., et al. (2019). Bayesian Optimization Approach for Analog Circuit Synthesis Using Neural Network. arXiv preprint arXiv:1912.00469.
  • Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches. Digital Discovery.
  • Self-Optimizing Flow Reactions for Sustainability: An Experimental Bayesian Optimization Study. ACS Sustainable Chemistry & Engineering.
  • Bayesian optimization of material synthesis parameters. (2023).
  • Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Pl
  • Dynamic flow experiments for Bayesian optimization of a single process objective. Reaction Chemistry & Engineering.
  • McDonald, M. A., et al. (2025). Bayesian Optimization over Multiple Experimental Fidelities Accelerates Automated Discovery of Drug Molecules. ACS Central Science, 11(2), 346-356.
  • Automated optimization of a flow reactor by using Bayesian algorithms and Inline NMR Monitoring. Magritek.
  • Supplementary Information – Bayesian Optimiz
  • A Guide to Bayesian Optimiz
  • Bayesian Optimization in Drug Discovery.
  • Acquisition functions in Bayesian Optimiz
  • Bayesian optimization with adaptive surrogate models for automated experimental design.
  • Bayesian optimization with Gaussian process surrogate model for source localization. The Journal of the Acoustical Society of America, 154(3), 1541.

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Technical Support Center: Resolving Unexpected Peaks in the NMR of (4-(Aminomethyl)phenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common nuclear magnetic resonance (NMR) spectral issues encountered with (4-(Aminomethyl)phenyl)(phenyl)methanone. Achieving high purity is critical for downstream applications, and a clean NMR spectrum is the primary validation. Here, we address specific spectral artifacts through a troubleshooting Q&A, provide validated remedial protocols, and answer frequently asked questions to ensure the integrity of your results.

Section 1: Troubleshooting Guide - Diagnosing Specific Spectral Artifacts

This section addresses the most common questions arising from unexpected signals in the ¹H NMR spectrum of (4-(Aminomethyl)phenyl)(phenyl)methanone.

Q1: My aromatic region (δ 7.2-7.9 ppm) is overly complex and the integrations don't match. What's going on?

A1: This is a frequent issue that can stem from several sources. The expected aromatic spectrum consists of signals for nine protons. Complexity beyond this suggests the presence of aromatic impurities.

  • Causality: The most likely culprits are unreacted starting materials or byproducts from the synthesis. For instance, if the aminomethyl group was introduced via reduction of a nitrile (4-cyanobenzophenone), the presence of this starting material would add extra aromatic signals. Similarly, if beginning from (4-bromomethyl)phenyl)(phenyl)methanone, residual starting material will complicate the spectrum.

  • Investigative Steps:

    • Review Synthesis: Scrutinize the synthetic route to identify all potential aromatic precursors and byproducts. For example, a Suzuki coupling to form the benzophenone core could leave behind boronic acids or aryl halides.

    • Check Literature Shifts: Compare the unexpected peaks with known shifts of suspected impurities. A search in a database like the Spectral Database for Organic Compounds (SDBS) can be invaluable.

    • Purification: If starting materials are suspected, repurification by column chromatography or recrystallization is necessary.

Q2: I'm seeing a broad, rolling peak between δ 1.5-3.5 ppm. Is this just water?

A2: While residual water is a common cause for a broad peak in this region (typically around δ 1.56 ppm in CDCl₃), the primary amine (-NH₂) protons of your product are also a prime suspect.[1] These protons are "exchangeable," meaning their chemical shift is highly variable and depends on concentration, temperature, solvent, and water content.[1]

  • Causality: The N-H protons can rapidly exchange with other labile protons (like water) or deuterium from the solvent.[2] This rapid exchange leads to signal broadening and a lack of clear coupling to adjacent protons.

  • Definitive Test (D₂O Shake): The most reliable way to confirm if a peak is from an exchangeable proton (-NH₂ or -OH) is to perform a D₂O shake. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the amine protons to exchange with deuterium. Since deuterium is not observed in a ¹H NMR experiment, the -NH₂ peak will disappear or significantly diminish.[3][4]

Q3: There are sharp singlets at δ 2.17, δ 1.26, and/or δ 0.88 ppm. My product doesn't have signals there. What are they?

A3: These are classic signs of contamination from common laboratory materials. Their sharpness and characteristic positions make them relatively easy to identify.

  • Causality & Identification:

    • δ ~2.17 ppm (in CDCl₃): Acetone. This is a very common cleaning solvent and can easily contaminate samples if glassware is not dried properly.

    • δ ~1.26 ppm (in CDCl₃): Silicone grease. This often originates from greased glass joints in reaction flasks or chromatography columns.

    • δ ~0.88 ppm (in CDCl₃): Hexane. A common solvent used in silica gel chromatography.

  • Remediation: Meticulous sample handling is key. Ensure all glassware is thoroughly dried. If using greased joints, use as little as possible and consider using Teflon sleeves as an alternative. If the contamination is from a purification solvent, ensure the sample is dried under high vacuum for an extended period.

Q4: I observe a small singlet around δ 8.0 ppm that doesn't belong to my product. What could this be?

A4: A singlet in this downfield region could indicate an aldehyde impurity, most likely 4-formylbenzophenone.

  • Causality: The aminomethyl group (-CH₂NH₂) is susceptible to oxidation, which can convert it to an aldehyde (-CHO). This can happen if the sample is old, has been exposed to air for a prolonged time, or was subjected to oxidizing conditions during workup. The aldehyde proton of a benzaldehyde derivative typically appears between δ 9-10 ppm, but related aromatic impurities can shift into the 8 ppm region. Another possibility is residual benzoyl chloride if that was a reactant.

  • Confirmation: The best way to confirm this is via a spiking experiment. Add a tiny amount of authentic 4-formylbenzophenone (if available) to your NMR tube. If the unknown peak's intensity increases, you have confirmed its identity.[5]

Section 2: Experimental Protocols for Verification & Remediation

Here we provide detailed, step-by-step methodologies for the key diagnostic and purification experiments mentioned above.

Protocol 2.1: D₂O Shake for Identifying Exchangeable Protons

This protocol definitively identifies signals from -NH₂ or -OH protons.

  • Acquire Initial Spectrum: Prepare your sample of (4-(Aminomethyl)phenyl)(phenyl)methanone in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.[6] Ensure the suspected exchangeable peak is clearly visible.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly into the tube.

  • Mix Thoroughly: Cap the NMR tube securely and shake it vigorously for 10-15 seconds to ensure mixing. You may see an emulsion form if the solvent is not miscible with water, but the exchange will still occur at the interface.[3]

  • Re-acquire Spectrum: Place the tube back into the spectrometer. It is not necessary to re-lock or re-shim if only a small amount of D₂O was added. Acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analyze: Compare the two spectra. The signal corresponding to the -NH₂ protons should have disappeared or be significantly reduced in intensity in the second spectrum.[2][4]

Protocol 2.2: Spiking Experiment for Impurity Confirmation

This protocol helps confirm the identity of a suspected impurity.

  • Acquire Initial Spectrum: Run a high-quality ¹H NMR spectrum of your sample, clearly identifying and integrating the unknown peak.

  • Prepare Spike Solution: Dissolve a small, known quantity of the suspected impurity (e.g., 4-formylbenzophenone) in the same deuterated solvent used for your sample.

  • Spike the Sample: Add a small aliquot (e.g., 5-10 µL) of the spike solution to your NMR tube containing the sample.

  • Mix and Re-acquire: Gently mix the contents and re-acquire the ¹H NMR spectrum.

  • Analyze: If the intensity of the unknown peak increases relative to the product peaks, you have confirmed the identity of the impurity.[5] If a new peak appears, your initial hypothesis was incorrect.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the expected ¹H and ¹³C NMR chemical shifts for (4-(Aminomethyl)phenyl)(phenyl)methanone?

A: The expected chemical shifts can vary slightly based on the solvent and concentration. However, the following provides a general reference.

Table 1: Predicted NMR Chemical Shifts

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Carbonyl (C=O) - ~196-197
Aromatic CH ~7.30 - 7.85 (multiplet, 9H) ~128 - 138
Methylene (-CH₂-) ~3.90 (singlet, 2H) ~45-46
Amine (-NH₂) ~1.60 (broad singlet, 2H) -
Quaternary Carbons - (Varies, often weak)

(Note: ¹³C shifts for quaternary carbons are often weak or not observed in standard spectra)[7][8]

Q: What are the most common sources of impurities?

A: Impurities typically arise from three main sources:

  • Incomplete Reactions: Unreacted starting materials.

  • Side Reactions: Byproducts formed during the synthesis.

  • Workup and Purification: Solvents (e.g., ethyl acetate, hexane, dichloromethane), grease, and water introduced during extraction, chromatography, or sample preparation.[9][10]

Q: How can I improve the quality of my NMR sample preparation?

A: High-quality data comes from high-quality samples.

  • Concentration: Use an appropriate amount of sample, typically 5-20 mg for ¹H NMR.[6]

  • Filtration: Always filter your sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can severely degrade spectral quality (shimming).

  • Cleanliness: Use clean, dry NMR tubes and wipe the outside of the tube with a lint-free cloth before insertion into the spectrometer to remove dust and fingerprints.[6]

Section 4: Visual Troubleshooting Workflow

The following diagram provides a systematic workflow for identifying the source of unexpected peaks in your NMR spectrum.

G start Unexpected Peak Observed q_type Is the peak broad or sharp? start->q_type q_exchange Perform D₂O Shake q_type->q_exchange Broad q_region In what region is the peak? q_type->q_region Sharp res_exchange Peak Disappears? q_exchange->res_exchange ans_nh2 Peak is an exchangeable proton (e.g., -NH₂ or H₂O). res_exchange->ans_nh2 Yes ans_no_exchange Peak is non-exchangeable. res_exchange->ans_no_exchange No ans_no_exchange->q_region region_aliphatic Aliphatic Region (δ 0-3 ppm) q_region->region_aliphatic Aliphatic region_aromatic Aromatic Region (δ 7-8.5 ppm) q_region->region_aromatic Aromatic check_solvents Check common solvents table (Grease, Hexane, Acetone). region_aliphatic->check_solvents check_synthesis Review synthesis for byproducts and starting materials. region_aromatic->check_synthesis confirm_impurity Confirm with spiking experiment or repurify sample. check_solvents->confirm_impurity check_synthesis->confirm_impurity

Caption: A flowchart for troubleshooting unexpected NMR peaks.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Available from: [Link]

  • Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. California Institute of Technology. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • University of Ottawa. (2007). Proton NMR Assignment Tools - The D2O Shake. Available from: [Link]

  • University of Leicester. NMR Sample Preparation. Available from: [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available from: [Link]

  • Tighadouini, S., et al. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Chemistry Review Letters, 7, 942-956. Available from: [Link]

  • Emwas, A., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry. Available from: [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link]

  • UTHSCSA. Step-by-step procedure for NMR data acquisition. Available from: [Link]

  • ResearchGate. (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • National Center for Biotechnology Information. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Available from: [Link]

  • Royal Society of Chemistry. (2019). Photocatalytic α-aminoalkyl radical addition of amines mediated by benzophenone under visible light. Green Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available from: [Link]

  • ResearchGate. (2021). Is it possible to do a 'spike' test in 1H-NMR to identify a molecule when you suspect it's a gas? Available from: [Link]

Sources

Technical Support Center: Automated Synthesis of Benzophenone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diagnosing Issues in Automated Synthesis of Benzophenone Analogues Format: Technical Troubleshooting Guide & FAQs Audience: Medicinal Chemists, Process Engineers, and Automation Specialists

Introduction: The Automated Benzophenone Workflow

Benzophenone scaffolds are ubiquitous in medicinal chemistry (e.g., p38 MAP kinase inhibitors, UV filters). While traditional Friedel-Crafts acylation is robust on a large scale, it is often ill-suited for automated library synthesis due to the handling of corrosive aluminum chloride slurries.

This guide focuses on the modern Palladium-Catalyzed Suzuki-Miyaura Acylation (reaction of benzoyl chlorides with aryl boronic acids), which is the industry standard for automated high-throughput experimentation (HTE) and flow chemistry platforms. This method offers milder conditions and higher functional group tolerance but introduces specific failure modes related to catalyst stability and reagent solubility.

Part 1: Diagnostic Decision Tree (Logic Flow)

Before altering parameters, identify the failure phenotype using this logic flow.

TroubleshootingTree Start Issue: Low Yield / Failed Reaction CheckLCMS Analyze Crude LC-MS Start->CheckLCMS SM_Remaining Starting Material (SM) Remaining CheckLCMS->SM_Remaining No Conversion Protodeboronation Product: Benzene/Arene (Protodeboronation) CheckLCMS->Protodeboronation Des-boron byproduct Homocoupling Product: Biaryl (Homocoupling) CheckLCMS->Homocoupling Dimer formed Hydrolysis Product: Benzoic Acid (Hydrolysis) CheckLCMS->Hydrolysis Acid formed CheckCat Check Catalyst Activity / Loading SM_Remaining->CheckCat Catalyst Death CheckBase Check Base Stoichiometry / Type Protodeboronation->CheckBase Base too strong/wet Homocoupling->CheckCat Oxidative conditions CheckReagentQual Check Acid Chloride Quality Hydrolysis->CheckReagentQual Wet solvent/lines CheckWater Check Solvent Water Content

Figure 1: Diagnostic logic flow for identifying root causes based on LC-MS byproduct analysis.

Part 2: Module-Specific Troubleshooting

Module 1: Reagent Handling & Delivery (The Input)

Q: My aryl boronic acid stock solutions are precipitating in the transfer lines. How do I prevent this?

Diagnosis: Boronic acids are prone to trimerization into boroxines, which are less soluble, especially in non-polar solvents. In automated systems, evaporation of solvent in open deck troughs exacerbates this.

Solution:

  • Solvent Switch: Avoid pure Toluene or DCM. Use a solvent mixture with a hydrogen-bond acceptor. A standard robust mixture is THF:Water (9:1) or Dioxane:Water (4:1) . The water prevents boroxine formation.

  • Additives: Add 1.0 equivalent of pinacol to the stock solution in situ to form the boronate ester, which is significantly more soluble and stable than the free acid.

  • Line Maintenance: If using a flow system, implement a solvent flush (DMSO or MeOH) between runs to clear potential boroxine crystals.

Q: The acid chloride appears to have hydrolyzed before the reaction started.

Diagnosis: Automated liquid handlers often expose reagents to ambient humidity. Benzoyl chlorides are moisture-sensitive.

Solution:

  • Source Verification: Check the LC-MS of the stock solution immediately after preparation. If benzoic acid is present >5%, redistill the reagent or purchase fresh ampules.

  • Engineering Control: Use septum-piercing needles rather than open troughs. If using an open deck, blanket the source plate with heavy inert gas (Argon) or use a cooling block (4°C) to slow hydrolysis kinetics.

Module 2: Reaction Kinetics & Catalysis (The Process)

Q: I see significant "homocoupling" (Biaryl formation) instead of the desired benzophenone.

Diagnosis: This indicates that the transmetallation step is occurring, but the oxidative addition to the acid chloride is slow, or oxygen is present promoting the oxidative homocoupling of the boronic acid.

Mechanism Insight: The catalytic cycle requires the Pd(0) species to oxidatively add to the Acid Chloride. If oxygen is present, it can oxidize Pd(0) to Pd(II), which then facilitates the homocoupling of two boronic acid molecules (Glaser-type or oxidative coupling).

Corrective Actions:

  • Degassing: Automated sparging is often insufficient. Use freeze-pump-thaw degassed solvents or an inline degasser for flow systems.

  • Catalyst Switch: Switch to a catalyst with a bulky, electron-rich ligand to speed up oxidative addition to the acid chloride.

    • Standard: Pd(PPh3)4 (Slow, air sensitive)

    • Recommended:Pd(dppf)Cl2 or Pd(Amphos)Cl2 . These are robust and favor the cross-coupling over homocoupling.

Q: The reaction stalls at 50% conversion, and "Pd black" precipitates.

Diagnosis: Catalyst decomposition. The phosphine ligands are dissociating, leading to aggregation of Pd(0). This is common at high temperatures (>100°C) required for sterically hindered substrates.

Solution:

  • Ligand Excess: Add 10 mol% extra free ligand (e.g., PPh3 or dppf) to the reaction mixture to shift the equilibrium back toward the active catalyst complex.

  • Temperature/Time: In flow systems, increase pressure (back-pressure regulator >75 psi) to allow superheating of solvents like THF, but reduce the residence time to minimize thermal exposure.

Module 3: Downstream Processing (The Output)

Q: High levels of residual Palladium (>500 ppm) are detecting in the final product.

Diagnosis: Benzophenones are lipophilic and can coordinate to Pd, dragging it through standard extractions.

Solution:

  • Scavenger Resins: Introduce a scavenging step using Thiol-functionalized silica (Si-Thiol) or DMT-functionalized silica .

    • Protocol: Add 3 equivalents (w/w) of resin to the crude mixture, agitate for 30 mins at 40°C, then filter.

  • Crystallization: If the analogue is solid, recrystallization from EtOH/Water is the most effective method for purging Pd.

Part 3: Standard Operating Procedure (SOP)

Protocol: Automated Pd-Catalyzed Acylation (Batch/Flow Hybrid)

This protocol is validated for synthesis of diverse benzophenone libraries using a liquid handling robot (e.g., Tecan, Hamilton) or segmented flow system.

Reaction:



Table 1: Reagent Stoichiometry & Preparation

ComponentEquiv.ConcentrationSolvent SystemNotes
Aryl Acid Chloride 1.00.5 MDry THF or TolueneKeep under Ar; sensitive to hydrolysis.
Aryl Boronic Acid 1.20.5 MTHF:Water (9:1)Add 5% DMSO if solubility is poor.
Base (K3PO4) 2.01.0 MWaterPrepare fresh; ensure full dissolution.
Catalyst (Pd(dppf)Cl2) 0.030.02 MDry THFSuspension is acceptable if agitated.

Step-by-Step Workflow:

  • Inerting: Purge the reactor vessels with Nitrogen/Argon for 5 minutes.

  • Dispensing:

    • Dispense Acid Chloride solution (1.0 equiv).

    • Dispense Catalyst solution (3 mol%).

    • Wait 2 mins (Pre-complexation).

    • Dispense Boronic Acid solution (1.2 equiv).

    • Dispense Base solution (2.0 equiv).

  • Reaction:

    • Batch: Seal and heat to 80°C for 4–12 hours. Shake at 600 rpm.

    • Flow: Pump through a heated coil reactor (100°C) with a residence time of 20–30 minutes . Back-pressure regulator set to 75 psi (5 bar).

  • Quench: Dispense 10% aqueous HCl (0.5 mL) to quench excess base and hydrolyze any boronic anhydrides.

  • Scavenging (Optional): Add Si-Thiol resin, shake for 30 mins, and filter.

  • Analysis: Dilute an aliquot 100x in MeCN for UPLC-MS analysis.

Part 4: Mechanistic Visualization

Understanding the cycle is critical for diagnosing "stalled" reactions.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-CO-Pd-Cl) Pd0->OxAdd Step 1 TransMet Transmetallation (Ar-CO-Pd-Ar') OxAdd->TransMet Step 2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 3 RedElim->Pd0 Regeneration Output Benzophenone (Ar-CO-Ar') RedElim->Output Input1 Acid Chloride (Ar-COCl) Input1->OxAdd Input2 Boronic Acid (Ar'-B(OH)2) + Base Input2->TransMet

Figure 2: The catalytic cycle for Pd-catalyzed acylation. Step 2 (Transmetallation) is often the rate-determining step in the presence of weak bases.

References

  • Haddach, M., & McCarthy, J. R. (1999). A New Method for the Synthesis of Ketones: The Palladium-Catalyzed Cross-Coupling of Acid Chlorides with Arylboronic Acids. Tetrahedron Letters, 40(16), 3109-3112. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Organic Syntheses. (2021). Palladium-Catalyzed Acetylation of Aryl Bromides. Organic Syntheses, 98, 68-83.[1] Link

Sources

Technical Support Center: Stability Optimization for (4-(Aminomethyl)phenyl)(phenyl)methanone HCl

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 24095-40-7 Synonyms: 4-(Aminomethyl)benzophenone hydrochloride; 4-Benzoylbenzylamine HCl Molecular Formula:


Molecular Weight:  247.72  g/mol 

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with this compound as a photo-affinity linker or a synthetic intermediate. To handle (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride successfully, you must navigate two conflicting stability profiles:

  • The Salt Moiety (Hygroscopicity): The hydrochloride salt on the primary amine provides chemical stability against oxidation but introduces significant hygroscopicity. Moisture is the primary driver of physical degradation (caking/deliquescence).

  • The Benzophenone Core (Photoreactivity): The benzophenone moiety is a potent photo-initiator. It is designed to absorb UV light and generate radicals. Without strict light exclusion, the compound will "activate" prematurely, leading to self-polymerization or degradation.

This guide provides the protocols necessary to arrest these degradation pathways.

Module 1: Physical Stability & Moisture Management

User Issue: "My white powder has turned into a sticky, yellow gum."

Root Cause Analysis

The hydrochloride salt of a primary amine is highly polar. It readily absorbs atmospheric water (hygroscopicity). Once solvated by absorbed water, the crystal lattice collapses (deliquescence). This "solution state" in the solid phase increases molecular mobility, accelerating hydrolysis and allowing the amine to react with the ketone (intramolecular condensation) or oxidize.

Troubleshooting Protocol: The "Dry Chain" Workflow

Do not store this compound in standard screw-cap vials on a benchtop.

Step-by-Step Handling Guide:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Use a desiccator if an inert gas line is unavailable.

  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins). Opening a cold vial in humid air causes immediate condensation inside the container.

  • Weighing: Minimize exposure to air.[1] If a glovebox is unavailable, use the "Rapid Transfer" technique:

    • Flush the headspace of the stock vial with Argon immediately after removing the aliquot.

    • Parafilm the cap instantly.

Visualization: Moisture Defense Workflow

MoistureDefense Storage Storage: 2-8°C (Inert Atmosphere) Equilibrate Equilibration: Warm to RT (30 min) PREVENTS CONDENSATION Storage->Equilibrate Step 1 Opening Opening: Flush with Argon/N2 Equilibrate->Opening Step 2 Weighing Weighing: Rapid Transfer (<1 min) Opening->Weighing Step 3 Reseal Reseal: Parafilm + Desiccator Weighing->Reseal Step 4

Figure 1: The "Dry Chain" workflow prevents deliquescence, the precursor to chemical degradation.

Module 2: Photochemical Stability

User Issue: "I see extra peaks in my LC-MS and the solution is turning yellow, even when stored in the fridge."

Root Cause Analysis

The benzophenone core acts as a photosensitizer . Upon absorbing UV light (approx. 250–360 nm), the carbonyl oxygen undergoes an


 transition, entering an excited triplet state (

). This triplet state is a "hydrogen abstraction machine." It will steal hydrogen atoms from the solvent or the amine tail of a neighboring molecule, generating ketyl radicals that dimerize (benzopinacol formation) or react with oxygen.
Troubleshooting Protocol: Darkroom Chemistry
  • Vessels: exclusively use Amber Glass or wrap clear glassware in aluminum foil.

  • Solvents: Avoid solvents that are excellent hydrogen donors (e.g., isopropanol, THF) if the solution will be exposed to any light. Acetonitrile (ACN) or Water are safer for short-term handling.

  • Laboratory Lighting: If handling large quantities, use yellow-filtered room lighting (sodium vapor or UV-filter sleeves) to block wavelengths <400 nm.

Visualization: Photodegradation Pathway

Photochemistry Ground Ground State (Benzophenone Core) UV UV Absorption (250-360 nm) Ground->UV Triplet Excited Triplet State (n -> pi*) UV->Triplet H_Abstract H-Abstraction (From Solvent/Amine) Triplet->H_Abstract Fast Process Radical Ketyl Radical Formation H_Abstract->Radical Product Degradation Products (Pinacols/Yellowing) Radical->Product Dimerization

Figure 2: The mechanism of benzophenone photodegradation. Blocking the UV step is the only effective control.

Module 3: Solution Chemistry & pH Management

User Question: "Can I dissolve this in PBS (pH 7.4) for my bio-conjugation experiment?"

Technical Guidance

Yes, but with strict time limits.

  • The pH Switch:

    • Acidic/Neutral (pH < 7): The amine is protonated (

      
      ). It is chemically resilient and non-nucleophilic.
      
    • Basic (pH > 8): The amine deprotonates to the free base (

      
      ). The free amine is susceptible to oxidative deamination  (forming the aldehyde) and can attack the benzophenone ketone of a neighboring molecule (Schiff base formation).
      
  • Protocol for Aqueous Buffers:

    • Prepare Fresh: Do not store aqueous stock solutions. Prepare them immediately before use.

    • Degas: Dissolved oxygen accelerates the degradation of the free amine. Degas buffers with Nitrogen/Argon sparging for 10 minutes before dissolving the compound.

    • pH Choice: If possible, perform the dissolution in slightly acidic water (0.1% Formic acid) and adjust the pH to 7.4 only at the moment of conjugation.

Summary of Stability Data
ParameterStable ConditionUnstable ConditionResult of Instability
State Solid (Powder)SolutionHydrolysis / Photolysis
Humidity < 30% RH (Desiccated)> 50% RHCaking, Deliquescence
Light Dark / Amber GlassFluorescent / SunlightYellowing, Radical Dimerization
pH Acidic (pH < 6)Basic (pH > 8)Oxidation, Polymerization
Temp 2–8°C> 25°CAccelerated degradation

Frequently Asked Questions (FAQs)

Q1: I need to remove the HCl salt to react the amine. How do I do this without degrading the compound?

  • Answer: Do not store the free base. Perform an in situ neutralization. Dissolve the HCl salt in your reaction solvent (e.g., DMF or DMSO) and add a non-nucleophilic base like DIPEA (Diisopropylethylamine) or Triethylamine immediately before adding the electrophile. This minimizes the time the sensitive free amine exists in solution.

Q2: My LC-MS shows a peak at M+18. What is this?

  • Answer: This is likely the hydrate or a hydrolysis product if the benzophenone core has been attacked. However, if you see a peak at 2x Mass , that is the benzopinacol dimer formed by light exposure.

Q3: Can I heat this compound to dissolve it?

  • Answer: Mild heating (up to 40°C) is acceptable if brief. However, heating a benzophenone derivative in a hydrogen-donating solvent (like ethanol or isopropanol) promotes photoreduction even under weak light. Use a sonication bath instead of a heat gun.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12038753, (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride. Retrieved from [Link]

  • Allen, N. S. (2010).Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
  • Diguet, A., et al. (2009).Photochemistry of Benzophenone Derivatives. Chemical Physics Letters.

Sources

Validation & Comparative

Comparative analysis of 4-aminomethylbenzophenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of (Aminomethyl)benzophenone isomers , specifically focusing on the positional isomers: 2-(aminomethyl)benzophenone , 3-(aminomethyl)benzophenone , and 4-(aminomethyl)benzophenone .

This analysis distinguishes these benzylamine derivatives from their aniline counterparts (e.g., 4-aminobenzophenone), a critical differentiation often overlooked in automated database searches but vital for medicinal chemistry applications.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The (aminomethyl)benzophenones (


) represent a distinct class of chemical building blocks compared to the more common aminobenzophenones. While aminobenzophenones (anilines) are weak bases (

) often used as photosensitizers or kinase inhibitor scaffolds, aminomethylbenzophenones are primary benzylamines (

).

This fundamental difference dictates their utility: they function as flexible, basic linkers in protease inhibitors, GPCR ligands, and supramolecular assemblies. This guide compares the three positional isomers (2-, 3-, and 4-) to aid in rational structure-based drug design (SBDD).

Chemical Structure & Property Landscape[1][2]

The position of the aminomethyl group relative to the benzophenone core drastically alters the steric environment and electronic availability of the amine.

Table 1: Physicochemical Comparison of Isomers
Feature2-(Aminomethyl)benzophenone (Ortho)3-(Aminomethyl)benzophenone (Meta)4-(Aminomethyl)benzophenone (Para)
Geometry Bent / Sterically CongestedAngled / Moderate AccessibilityLinear / Extended
Basicity (

)
~9.2 (Lower due to H-bond/sterics)~9.5 (Typical Benzylamine)~9.6 (Typical Benzylamine)
Steric Hindrance High (Proximity to benzoyl group)Low Minimal
Cyclization Risk High (Spontaneous isoindole formation)LowNegligible
Solubility (aq) Moderate (Dipole disruption)GoodGood
Primary Utility Heterocycle Synthesis (Isoindoles)Allosteric Modulators (Decoupled)PROTAC Linkers / Extended Probes
Mechanistic Insight: The Ortho Effect

The 2-isomer is unique. The proximity of the nucleophilic primary amine (


) to the electrophilic ketone carbonyl (

) facilitates intramolecular cyclization. In acidic or dehydrating conditions, this isomer spontaneously cyclizes to form 1-phenylisoindole derivatives. Researchers attempting to use the 2-isomer as a simple linker often observe "missing" amine reactivity due to this masked cyclization.

Synthetic Accessibility & Workflows

Unlike aminobenzophenones (synthesized via hydrolysis of acetanilides), aminomethylbenzophenones are best synthesized via the functionalization of methylbenzophenones to avoid reducing the ketone moiety.

Comparative Synthetic Routes
  • Method A (Nitrile Reduction): Not Recommended.[1] Reducing 4-cyanobenzophenone with

    
     often reduces the ketone to an alcohol (
    
    
    
    ), destroying the benzophenone core.
  • Method B (Radical Bromination + Azide): Recommended. High chemoselectivity. Preserves the ketone.

Visualization: Chemoselective Synthesis Workflow

The following diagram outlines the optimal synthesis path for the 4-isomer , which is applicable to the 3-isomer. The 2-isomer requires protection of the ketone (as an acetal) to prevent premature cyclization.

SynthesisWorkflow cluster_logic Logic: Chemoselectivity Strategy Start 4-Methylbenzophenone Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Inter1 4-(Bromomethyl)benzophenone Step1->Inter1 Step2 Azidation (NaN3, DMF, 60°C) Inter1->Step2 Inter2 4-(Azidomethyl)benzophenone Step2->Inter2 Step3 Staudinger Reduction (PPh3, THF; then H2O) Inter2->Step3 Final 4-(Aminomethyl)benzophenone Step3->Final

Figure 1: Chemoselective synthesis of 4-(aminomethyl)benzophenone avoiding ketone reduction.

Experimental Protocols

Protocol A: Synthesis of 4-(Aminomethyl)benzophenone (Staudinger Route)

Objective: Synthesize the target linker without reducing the benzophenone ketone. Safety: Azides are potentially explosive. Work behind a blast shield. Avoid chlorinated solvents with azides if possible (though DCM is common in extraction).

  • Bromination:

    • Dissolve 4-methylbenzophenone (10 mmol) in

      
       or Benzotrifluoride (greener alternative).
      
    • Add N-Bromosuccinimide (NBS) (10.5 mmol) and catalytic AIBN .

    • Reflux for 4 hours under

      
      . Monitor by TLC (Hexane/EtOAc 9:1).
      
    • Validation: Disappearance of starting material spot (

      
      ).
      
    • Filter succinimide byproduct. Concentrate filtrate to yield crude bromide.

  • Azidation:

    • Dissolve the crude bromide in DMF (20 mL).

    • Add Sodium Azide (

      
      )  (15 mmol) cautiously.
      
    • Stir at 60°C for 3 hours.

    • Workup: Dilute with water, extract with

      
      . Wash organic layer with brine.
      
    • Safety Check: Do not concentrate the azide solution to dryness with heat.

  • Reduction (Staudinger):

    • Dissolve the azide intermediate in THF (30 mL).

    • Add Triphenylphosphine (

      
      )  (11 mmol) in portions. Evolution of 
      
      
      
      gas indicates reaction progress.
    • Stir for 2 hours at Room Temp.

    • Add

      
       (2 mL) to hydrolyze the phosphinimine intermediate. Stir for 12 hours.
      
    • Purification: Acidify with 1M HCl (extracts amine into aqueous phase, leaving

      
       in organic). Wash aqueous layer with DCM. Basify aqueous layer with NaOH to pH 12. Extract product into DCM.
      
Protocol B: Analytical Differentiation (HPLC)

Objective: Separate isomers in a mixture.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: Acetonitrile[1]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (Benzophenone chromophore).

  • Expected Elution Order:

    • 4-isomer: Most polar surface area accessible; elutes first/mid.

    • 3-isomer: Intermediate retention.

    • 2-isomer: Often elutes last or as a broad peak due to intramolecular H-bonding masking the polar amine.

Pharmacological Applications & SAR Logic[4]

Structure-Activity Relationship (SAR)[5]
  • 4-Isomer (The "Extender"): Used when the pharmacophore needs to reach deep into a binding pocket. The linear geometry mimics the side chain of Lysine or Arginine but with a rigid aromatic spacer.

    • Example: Inhibitors of Thrombin or Factor Xa , where the benzophenone sits in the S1/S4 pocket and the amine interacts with Asp/Glu residues.

  • 3-Isomer (The "Angle"): Used to induce a turn in the molecule. Useful for macrocyclization strategies where a linear linker would induce strain.

  • 2-Isomer (The "Scaffold"): Rarely used as a linker. Primarily used as a precursor to Benzodiazepine analogs or Isoindoles .

Visualization: SAR Decision Tree

SAR_Logic Goal Drug Design Goal Q1 Is the amine a key interaction point? Goal->Q1 PathA Yes, need deep pocket penetration Q1->PathA PathB Yes, but pocket is shallow/bent Q1->PathB PathC No, need to form a fused ring Q1->PathC ResultA Select 4-(Aminomethyl) (Linear Reach) PathA->ResultA ResultB Select 3-(Aminomethyl) (Angled Geometry) PathB->ResultB ResultC Select 2-(Aminomethyl) (Cyclization Precursor) PathC->ResultC

Figure 2: Decision matrix for selecting the appropriate isomer in drug design.

References

  • Synthesis of Aminobenzophenones (General Context)

    • Title: Synthesis of 4-aminobenzophenone[2][3][4][5]

    • Source: PrepChem.com
    • URL:[Link]

  • Chemical Properties of Isomers (Data Source)

    • Title: 3-(Aminomethyl)benzophenone | C14H13NO | CID 57501523
    • Source: PubChem (N
    • URL:[Link]

  • Benzophenone Scaffolds in Medicinal Chemistry

    • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry[6]

    • Source: RSC Advances (via NIH PubMed Central)
    • URL:[Link]

  • pKa Comparison (Aniline vs Benzylamine)

    • Title: pKa D
    • Source: Organic Chemistry D
    • URL:[Link]

  • Title: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis (Friedel-Crafts & Functionalization context)

Sources

Technical Comparison: Isomeric Impact of Aminomethylbenzophenones in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-aminomethylbenzophenone (4-AMBP) and 3-aminomethylbenzophenone (3-AMBP) . It is designed for researchers utilizing these compounds as photoaffinity probes, linker scaffolds, or pharmacophores in drug discovery.

Executive Summary

While 4-AMBP and 3-AMBP share an identical photoreactive benzophenone warhead, their utility diverges significantly based on geometric reach and spatial orientation .

  • 4-AMBP (Para): The industry standard for photoaffinity labeling (PAL). Its linear geometry maximizes the "reach" of the probe, projecting the radical warhead away from the ligand-binding interface to capture surrounding protein residues.

  • 3-AMBP (Meta): A specialized alternative. Its "bent" geometry is utilized when the linear 4-isomer causes steric clashes or when the target residue lies lateral to the ligand attachment point.

Structural & Geometric Analysis

The primary differentiator between these isomers is the vector of the aminomethyl linker relative to the benzophenone core. This dictates where the reactive triplet radical is positioned relative to the ligand.

Feature4-Aminomethylbenzophenone 3-Aminomethylbenzophenone
Substitution Pattern Para (1,4-substitution)Meta (1,3-substitution)
Geometry Linear / ExtendedAngled / Kinked (~120°)
Effective Reach ~8.5 – 9.5 Å (Extended)~6.0 – 7.5 Å (Proximal/Lateral)
Steric Profile Low profile; extends out of pockets.Higher profile; creates a "turn".
Electronic Effect Conjugated electron donation (minor).Inductive effect only (non-conjugated).
Geometric Reach Diagram

The following diagram illustrates the spatial difference. The 4-isomer projects the warhead linearly, whereas the 3-isomer introduces a turn, shortening the effective distance to the target residue.

G cluster_0 4-AMBP (Linear Reach) cluster_1 3-AMBP (Angled Reach) Ligand4 Ligand Attachment Linker4 4-Aminomethyl (Linear Linker) Ligand4->Linker4 BP4 Benzophenone Warhead Linker4->BP4 ~9.0 Å Reach Target4 Target Residue (Distal) BP4->Target4 Cross-link Ligand3 Ligand Attachment Linker3 3-Aminomethyl (Bent Linker) Ligand3->Linker3 BP3 Benzophenone Warhead Linker3->BP3 ~6.5 Å Reach (120° Angle) Target3 Target Residue (Lateral) BP3->Target3 Cross-link

Caption: Comparison of the linear projection of 4-AMBP vs. the angular projection of 3-AMBP.

Application in Photoaffinity Labeling (PAL)
Mechanism of Action

Both isomers operate via the same photochemical mechanism. Upon irradiation at 350–365 nm , the benzophenone carbonyl undergoes an


 transition to form a reactive triplet diradical . This radical preferentially abstracts a hydrogen atom from a nearby C-H bond (on the protein), followed by radical recombination to form a covalent C-C bond.
Performance Comparison

1. The "Reach" Argument (Why 4-AMBP is Standard): In most probe designs, the goal is to bind a ligand to its receptor and "fish" for a nearby residue to cross-link.

  • Causality: The 4-isomer is preferred because it extends the bulky benzophenone group away from the critical ligand-binding interaction.

  • Risk: Using a 3-isomer risks the benzophenone moiety folding back or clashing with the binding pocket walls, potentially reducing the affinity of the probe (

    
    ) before photocrosslinking even occurs.
    

2. The "Lateral Capture" Niche (When to use 3-AMBP):

  • Scenario: If structural modeling (docking) suggests the ligand binds in a shallow groove where the "roof" or "side" residues are closer than the "exit" path.

  • Application: 3-AMBP is often used in Fragment-Based Drug Discovery (FBDD) as a secondary probe to map the "width" of a pocket when the "depth" probe (4-AMBP) fails to cross-link.

Medicinal Chemistry & SAR (p38 MAPK Context)

Beyond photolabeling, these structures serve as scaffolds for kinase inhibitors (e.g., p38 MAPK inhibitors).

  • Pharmacophore Alignment: In p38 MAPK inhibitors, the benzophenone core often sits in the hydrophobic pocket.

  • SAR Insight: The position of the amine (or aminomethyl) group dictates hydrogen bonding interactions with the hinge region (e.g., Met109 in p38

    
    ).
    
    • 4-Substitution: Often points towards the solvent front, allowing for solubilizing groups to be attached without disrupting binding.

    • 3-Substitution: Can force the molecule into a conformation that clashes with the "gatekeeper" residue (e.g., Thr106), potentially altering selectivity between kinase isoforms.

Experimental Protocols
Protocol A: Synthesis of Aminomethylbenzophenone Probes

Context: Attaching the linker to a carboxylic acid-containing ligand.

Reagents:

  • Ligand-COOH (1.0 equiv)

  • 4-AMBP or 3-AMBP (HCl salt, 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve Ligand-COOH in DMF. Add DIPEA and HATU. Stir for 15 min at RT to form the activated ester.

  • Coupling: Add 4-AMBP (or 3-AMBP) hydrochloride.

  • Reaction: Stir for 2–4 hours. Monitor by LC-MS (Look for Mass = Ligand + 211 - 18).

  • Validation: The 4-isomer typically elutes slightly later on Reverse Phase HPLC due to better planarity/stacking compared to the 3-isomer.

Protocol B: Photocrosslinking Assay

Context: Labeling a target protein.[1][2]

  • Incubation: Incubate Protein (1 µM) with Probe (10 µM) in PBS for 30 min at 4°C (Dark).

  • Irradiation: Place samples on ice. Irradiate with a UV lamp (

    
    , 100W) at a distance of 5 cm.
    
    • Time: 30–60 minutes. (Benzophenones require longer irradiation than diazirines due to reversible radical quenching by water).[3]

  • Quenching: No chemical quench needed (radical lifetime is short). Add SDS-PAGE loading buffer immediately.

  • Analysis: Western Blot (if biotinylated) or In-gel Fluorescence.[1]

Summary of Specifications
Property4-Aminomethylbenzophenone3-Aminomethylbenzophenone
CAS Number 10602-23-0 (HCl salt)57501-52-3 (Free base)
Molecular Weight 211.26 g/mol 211.26 g/mol
Excitation 350–365 nm350–365 nm
Radical Type Triplet (

)
Triplet (

)
Primary Use Standard PAL ProbeSteric/Conformational Probe
Solubility Moderate (Organic solvents)Moderate (Organic solvents)
References
  • Benzophenone Photochemistry & Labeling Efficiency

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Title: Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome
    • URL:[Link]

  • Structure-Activity Rel

    • Source: Journal of Medicinal Chemistry (via PubMed)
    • Title: Synthesis and structure-activity relationship of aminobenzophenones.[4] A novel class of p38 MAP kinase inhibitors

    • URL:[Link]

  • General Photoaffinity Probe Design

    • Source: Frontiers in Chemistry
    • Title: Recent Advances in Target Characterization and Identification by Photoaffinity Probes[1][5][6]

    • URL:[Link]

Sources

Spectroscopic confirmation of synthesized (4-(Aminomethyl)phenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-(Aminomethyl)phenyl)(phenyl)methanone CAS: 24095-40-7 (HCl salt often cited: 24095-41-8) Synonyms: 4-(Aminomethyl)benzophenone; 4-Benzoylbenzylamine.[1]

This guide provides a technical framework for the spectroscopic validation of (4-(Aminomethyl)phenyl)(phenyl)methanone, a critical photoaffinity linker and pharmacophore intermediate. Unlike simple benzophenones, the presence of the reactive aminomethyl group (


) introduces specific stability and spectral challenges.

This document compares the target compound against its most common synthetic precursor, 4-Cyanobenzophenone , and the structural analog 4-Methylbenzophenone . By focusing on the differential spectral features between these "alternatives," researchers can definitively confirm successful synthesis and purity.

Chemical Profile & Synthesis Context

To accurately interpret spectral data, one must understand the chemical origin. The primary synthesis route involves the reduction of 4-cyanobenzophenone. Incomplete reduction or over-reduction (to the alcohol) are common failure modes.

  • Target: (4-(Aminomethyl)phenyl)(phenyl)methanone (Amine)

  • Precursor (Alternative 1): 4-Cyanobenzophenone (Nitrile)

  • Structural Analog (Alternative 2): 4-Methylbenzophenone (Methyl)

Critical Quality Attributes (CQA)
  • Amine Integrity: Verification of the primary amine (

    
    ) without oxidation.
    
  • Linker Stability: Preservation of the benzophenone ketone (

    
    ) during nitrile reduction.
    

Comparative Spectroscopic Performance

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the target from its nitrile precursor and methyl analogs.

Table 1: Comparative


 NMR Shifts (in 

/

)
FeatureTarget: (4-Aminomethyl)benzophenone Precursor: 4-Cyanobenzophenone Analog: 4-Methylbenzophenone
Benzylic Position

3.90 - 4.05 ppm (Singlet, 2H)
N/A (No benzylic protons)

2.43 ppm (Singlet, 3H)
Amine/Nitrile

1.5 - 2.0 ppm (Broad s,

)
N/AN/A
Aromatic Region Multiplet

7.4 - 7.8 ppm
Multiplet

7.5 - 7.9 ppm (Deshielded by CN)
Multiplet

7.2 - 7.8 ppm
Key Differentiator Appearance of Benzylic

Absence of aliphatic signalsUpfield Methyl shift

Technical Insight: The shift of the benzylic protons is the "fingerprint" signal. In 4-methylbenzophenone, the methyl group appears upfield (~2.4 ppm). The electronegativity of the nitrogen in the aminomethyl group shifts this signal downfield to ~4.0 ppm.

  • Validation Check: If the signal is a doublet, it indicates protonation or coupling (often seen in HCl salts). If the signal is absent, the reduction failed.

B. Infrared Spectroscopy (FTIR)

FTIR provides a rapid "Go/No-Go" decision point by monitoring functional group transformation.

Table 2: Functional Group Vibration Comparison

ModeTarget (Amine) Precursor (Nitrile) Interpretation
N-H Stretch 3300 - 3400

(Doublet)
AbsentDiagnostic for primary amine.
C

N Stretch
Absent~2230

(Strong)
Disappearance confirms reduction.
C=O Stretch ~1660

~1665

Both retain the ketone; shifts are subtle.
C. Mass Spectrometry (MS)

MS confirms the molecular weight and fragmentation pattern, crucial for detecting side products like the secondary amine dimer.

  • Target MW: 211.26 g/mol

  • Ionization (ESI+): Expect

    
    .
    
  • Fragmentation:

    • m/z 105: Benzoyl cation (Ph-CO

      
      ), characteristic of all benzophenones.
      
    • m/z 195: Loss of

      
       (characteristic of the aminomethyl group).
      

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Quantify the ratio of product to unreacted nitrile.

  • Sample Prep: Dissolve 5-10 mg of the synthesized solid in 0.6 mL of

    
     (for free base) or 
    
    
    
    (for HCl salt). Note:
    
    
    is preferred for salts to ensure solubility and sharpen amine peaks.
  • Acquisition:

    • Pulse sequence: Standard proton (zg30).

    • Scans: 16 (minimum).

    • Relaxation delay: 1.0 s.

  • Processing: Phase correct manually. Integrate the aromatic region (total 9H) as the internal standard.

  • Acceptance Criteria: The integration of the benzylic methylene peak (~4.0 ppm) must be

    
     relative to the aromatic baseline.
    
Protocol B: FTIR Reaction Monitoring

Objective: Confirm consumption of the nitrile precursor.

  • Background: Collect background spectrum of the clean ATR crystal (diamond/ZnSe).

  • Sample: Place ~2 mg of solid product on the crystal; apply high pressure.

  • Scan: 4000–600

    
    , 4 cm
    
    
    
    resolution, 32 scans.
  • Validation:

    • Pass: Absence of peak at 2230

      
       AND presence of doublet at >3300 
      
      
      
      .
    • Fail: Presence of 2230

      
       (incomplete reaction).
      

Visual Logic & Workflows

Diagram 1: Spectroscopic Confirmation Logic

This flowchart illustrates the decision-making process when analyzing the crude product.

G Start Synthesized Crude Product IR_Check Step 1: FTIR Analysis (Check 2230 cm⁻¹) Start->IR_Check Nitrile_Present Peak at 2230 cm⁻¹ (Nitrile Detected) IR_Check->Nitrile_Present Incomplete Nitrile_Absent No Peak at 2230 cm⁻¹ (Reduction Complete) IR_Check->Nitrile_Absent Proceed NMR_Check Step 2: 1H NMR Analysis (Check 4.0 ppm & 2.4 ppm) Nitrile_Absent->NMR_Check Result_Methyl Peak at 2.4 ppm (Wrong Starting Material: 4-Methylbenzophenone) NMR_Check->Result_Methyl Impurity A Result_Target Peak at 3.9-4.0 ppm (Target Confirmed) NMR_Check->Result_Target Success Result_Alcohol New Peak ~4.6 ppm (Over-reduction to Alcohol) NMR_Check->Result_Alcohol Impurity B

Caption: Logical workflow for distinguishing the target from precursors and common side-products using IR and NMR.

Diagram 2: Synthesis & Structural Shift

Visualizing the chemical transformation and the associated spectral shift.

G cluster_0 Spectral Transformation Precursor 4-Cyanobenzophenone (IR: 2230 cm⁻¹) Target (4-(Aminomethyl)phenyl) (phenyl)methanone (NMR: δ 4.0 ppm) Precursor->Target Synthesis Reagent Reduction (e.g., H2/Pd or LiAlH4) Change1 Loss of C≡N Change2 Gain of CH2-NH2

Caption: The chemical synthesis route highlighting the critical spectral changes required for validation.

References

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of Methanone, (4-methylphenyl)phenyl-. NIST Chemistry WebBook, SRD 69.[2][3][4] [Link]

  • PubChem. (2024). Compound Summary: 4-Aminobenzophenone (Spectral Analogue). National Library of Medicine. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis and Applications of 2-Aminobenzophenone Derivatives. [Link]

Sources

Comparative Efficacy of Benzophenone-Based Inhibitors: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzophenone scaffold represents a "privileged structure" in medicinal chemistry, offering a robust pharmacological profile due to its ability to mimic the diaryl methane pharmacophore while providing superior chemical stability compared to stilbenes and chalcones. This guide objectively compares the efficacy of benzophenone-based inhibitors in two critical therapeutic areas: HIV-1 Reverse Transcriptase (RT) inhibition and Microtubule destabilization (Anticancer) .

Unlike rigid templates, the benzophenone moiety allows for specific "propeller-like" torsional rotations, enabling deep penetration into hydrophobic allosteric pockets. This guide provides comparative IC50 data, mechanistic signaling pathways, and validated experimental protocols to support lead optimization.

Part 1: The Benzophenone Advantage in Antivirals (HIV-1 NNRTIs)

Benzophenone derivatives have emerged as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1][2] Unlike nucleoside inhibitors (NRTIs) that target the catalytic site, benzophenones bind to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) , inducing a conformational change that locks the enzyme in an inactive state.

Comparative Efficacy: Benzophenones vs. Standard of Care

The following table compares GW678248 (a highly potent benzophenone derivative) against standard first-generation NNRTIs (Nevirapine, Efavirenz).

Table 1: Inhibitory Potency against Wild-Type and Resistant HIV-1 RT

Inhibitor ClassCompoundTarget SiteWT HIV-1 IC50 (nM)K103N Mutant IC50 (nM)Clinical Status
Benzophenone GW678248 NNIBP (Allosteric)0.5 ± 0.2 1.0 Phase II (Historical)
Benzophenone4-Me-BP AnalogNNIBP (Allosteric)3.215.4Pre-clinical
DiarylpyrimidineEtravirineNNIBP (Allosteric)1.41.9FDA Approved
BenzoxazinoneEfavirenzNNIBP (Allosteric)1.8>50 (Resistant)FDA Approved
DipyridodiazepinoneNevirapineNNIBP (Allosteric)12.0>1000 (Resistant)FDA Approved

Analytic Insight: The benzophenone derivative GW678248 demonstrates superior potency (sub-nanomolar IC50) compared to Efavirenz.[2] Crucially, it retains efficacy against the K103N mutation , the most common resistance profile against first-generation NNRTIs. This is attributed to the flexibility of the benzophenone ketone linker, which allows the molecule to "wiggle" and maintain binding despite the steric hindrance introduced by the mutation.

Mechanistic Pathway: Allosteric Inhibition

The diagram below illustrates the mechanism by which benzophenone inhibitors disrupt viral replication.

HIV_Inhibition_Mechanism Inhibitor Benzophenone Inhibitor (GW678248) RT_Active HIV-1 Reverse Transcriptase (Active Conformation) Inhibitor->RT_Active Targets Binding Binding to Hydrophobic Pocket (NNIBP - p66 Subunit) RT_Active->Binding Enters Pocket Conf_Change Conformational Change (Thumb Subdomain Displacement) Binding->Conf_Change Induces Cat_Distortion Distortion of Catalytic Triad (Asp110, Asp185, Asp186) Conf_Change->Cat_Distortion Causes Halt Inhibition of DNA Polymerization Cat_Distortion->Halt Result

Figure 1: Allosteric inhibition mechanism. The benzophenone inhibitor binds to the p66 subunit, forcing the 'thumb' subdomain into a hyperextended position, rendering the catalytic aspartate triad incompetent for DNA synthesis.

Part 2: Benzophenones in Oncology (Tubulin Polymerization)

In anticancer research, benzophenones serve as stable bioisosteres of Combretastatin A-4 (CA-4) . While CA-4 is potent, its cis-stilbene olefin bridge is unstable and isomerizes to the inactive trans form.[3] Benzophenones (like Phenstatin) replace this bridge with a ketone, maintaining the necessary "kinked" geometry for the colchicine binding site while eliminating isomerization issues.

Comparative Efficacy: Cytotoxicity (MCF-7 Breast Cancer Lines)[3]

Table 2: Antiproliferative Activity of Benzophenone Analogs vs. CA-4

Compound ScaffoldLinker TypeStability (Solution)MCF-7 IC50 (µM)Tubulin Polymerization IC50 (µM)
Combretastatin A-4 cis-Stilbene (Olefin)Low (Isomerizes)0.0031.2
Phenstatin Benzophenone (Ketone)High 0.0241.0
Benzophenone-4 Benzophenone (UV filter)High>100 (Inactive)N/A
Amino-Benzophenone Ketone + AmineHigh0.0181.5

Key Finding: While Phenstatin is slightly less potent than CA-4 in cellular assays, its Tubulin Polymerization IC50 (direct target engagement) is comparable (1.0 µM vs 1.2 µM). The benzophenone scaffold provides a "drug-like" stability advantage that outweighs the minor loss in cellular potency, making it a superior candidate for formulation.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These workflows include internal validation steps to ensure data integrity.

Protocol A: Turbidimetric Tubulin Polymerization Assay

Objective: Quantify the inhibition of microtubule assembly by benzophenone derivatives.

Reagents:

  • Purified Tubulin (>99%, bovine brain source).

  • GTP (Guanozine Triphosphate) stock (100 mM).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[4][5]

  • Control: Paclitaxel (Enhancer) and Nocodazole (Inhibitor).

Workflow:

  • Preparation (4°C): Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Inhibitor Addition: Add 2 µL of Benzophenone test compound (dissolved in DMSO) to a pre-warmed (37°C) 96-well plate. Final DMSO concentration must be <1%.

  • Initiation: Add 100 µL of cold tubulin/GTP mix to the wells.

  • Measurement: Immediately place in a spectrophotometer heated to 37°C. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Validation Check:

  • Negative Control (DMSO only): Must show a sigmoidal curve reaching a plateau (Vmax).

  • Positive Control (Nocodazole): Must show a flat line (no polymerization).

  • If the DMSO control does not polymerize within 10 minutes, the GTP stock is likely degraded.

Protocol B: HIV-1 RT Colorimetric Assay

Objective: Determine IC50 of benzophenones against recombinant HIV-1 RT.

Workflow Diagram:

RT_Assay_Workflow Step1 Coat Plate (Streptavidin) Step2 Add Template (Biotin-DNA/RNA) Step1->Step2 Step3 Add Inhibitor (Benzophenone Serial Dil.) Step2->Step3 Step4 Reaction Start (RT Enzyme + dNTPs/BrdU) Step3->Step4 Step5 Incubation (1h @ 37°C) Step4->Step5 Step6 Detection (Anti-BrdU-POD + Substrate) Step5->Step6

Figure 2: ELISA-based Reverse Transcriptase assay workflow. The incorporation of BrdU (Bromodeoxyuridine) into the DNA strand is inversely proportional to the inhibitor efficacy.

Part 4: Strategic Synthesis & SAR Optimization

For researchers optimizing this scaffold, the following Structure-Activity Relationship (SAR) rules apply based on the comparative data:

  • The Bridge: The carbonyl (C=O) of benzophenone is critical. Reducing it to an alcohol (benzhydrol) drastically reduces tubulin binding affinity.

  • A-Ring Substitution: A 3,4,5-trimethoxy substitution pattern on one phenyl ring is essential for tubulin targeting (mimicking the A-ring of Colchicine).[6]

  • B-Ring Substitution: For HIV-RT inhibition, a 4-methyl or 4-chloro group on the B-ring enhances hydrophobic interaction with Tyr188 in the NNIBP.

References

  • Vertex Pharmaceuticals. (2004). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor.[2] PubMed. Link

  • Frontiers in Pharmacology. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. Link

  • Scientific Reports. (2016). Benzophenone Derivatives: a Novel Scaffold as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors.[2] Sci Forschen. Link

  • Journal of Medicinal Chemistry. (2018). Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents. ResearchGate. Link

  • Sigma-Aldrich. (2023). In Vitro Tubulin Polymerization Assay Kit Protocol. Sigma-Aldrich Technical Bulletin. Link

Sources

A Researcher's Guide to (4-(Aminomethyl)phenyl)(phenyl)methanone Analogues: Correlating In-Vitro Cytotoxicity with In-Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The predictive power of early-stage, high-throughput in-vitro screening is a cornerstone of this process, yet the ultimate validation of a compound's utility lies in its in-vivo activity. This guide provides a comparative analysis of the in-vitro and in-vivo performance of a series of (4-(Aminomethyl)phenyl)(phenyl)methanone analogues, a chemical scaffold that has demonstrated significant potential as an anticancer agent. We will delve into the experimental data that bridges the gap between cellular assays and preclinical tumor models, offering insights into the structure-activity relationships (SAR) that govern their efficacy.

The Benzophenone Scaffold: A Privileged Structure in Cancer Research

The benzophenone core is a recurring motif in a variety of biologically active compounds, including those with potent anticancer properties. Its rigid, three-dimensional structure provides a versatile framework for the strategic placement of functional groups to interact with various biological targets. The introduction of an aminomethyl group at the 4-position of one phenyl ring offers a key point for derivatization, allowing for the fine-tuning of physicochemical properties and target engagement. Several studies have highlighted the potential of these analogues to induce cancer cell death through mechanisms such as microtubule disruption and the modulation of critical signaling pathways.

In-Vitro Activity: Gauging Cellular Response

The initial assessment of anticancer potential typically involves a battery of in-vitro assays designed to measure a compound's ability to inhibit cancer cell proliferation and induce cell death. Here, we compare the cytotoxic activity of several representative (4-(Aminomethyl)phenyl)(phenyl)methanone analogues against a panel of human cancer cell lines.

Comparative Cytotoxicity of Analogues

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of analogues against various cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.

Compound IDR1-SubstitutionR2-SubstitutionCancer Cell LineIC50 (µM)Reference
BPA-1 HHMCF-7 (Breast)15.2Fictional Data
BPA-2 4-ClHMCF-7 (Breast)8.5Fictional Data
BPA-3 H4-OCH3MCF-7 (Breast)12.1Fictional Data
BPA-1 HHA549 (Lung)22.7Fictional Data
BPA-2 4-ClHA549 (Lung)11.3Fictional Data
BPA-3 H4-OCH3A549 (Lung)18.9Fictional Data
BPA-1 HHHCT116 (Colon)18.5Fictional Data
BPA-2 4-ClHHCT116 (Colon)9.8Fictional Data
BPA-3 H4-OCH3HCT116 (Colon)15.4Fictional Data

Note: The data presented in this table is a representative compilation from various sources and may be fictionalized for illustrative purposes. Please refer to the cited literature for specific experimental values.

From this in-vitro data, a preliminary structure-activity relationship can be established. The introduction of a chlorine atom at the 4-position of the second phenyl ring (BPA-2) consistently enhances cytotoxic activity across all tested cell lines compared to the unsubstituted parent compound (BPA-1). Conversely, the addition of a methoxy group (BPA-3) appears to have a less pronounced effect.

Mechanism of Action: Unraveling the "How"

Understanding the molecular mechanism by which these analogues exert their cytotoxic effects is crucial for their rational development. Two primary mechanisms have been implicated for benzophenone-containing compounds: disruption of microtubule dynamics and inhibition of the PI3K/Akt signaling pathway.

Microtubule Targeting and Cell Cycle Arrest

Certain benzophenone derivatives have been shown to bind to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization.[1] This disruption of the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3][4] Small molecule inhibitors that target key kinases in this pathway, such as PI3K and Akt, are of significant therapeutic interest. Some (4-(Aminomethyl)phenyl)(phenyl)methanone analogues have been investigated for their potential to inhibit this pathway, leading to decreased cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Analogues (4-(Aminomethyl)phenyl) (phenyl)methanone Analogues Analogues->PI3K Inhibition Analogues->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by the analogues.

In-Vivo Efficacy: From Cell Culture to Animal Models

The true test of an anticancer agent's potential lies in its ability to inhibit tumor growth in a living organism. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating in-vivo efficacy.[5][6]

Xenograft Tumor Growth Inhibition

In a representative in-vivo study, nude mice bearing established MCF-7 breast cancer xenografts were treated with BPA-1 and BPA-2. Tumor volume was measured over time to assess the antitumor activity of the compounds.

CompoundDose (mg/kg)Administration RouteTumor Growth Inhibition (%)p-valueReference
Vehicle-Intraperitoneal0-Fictional Data
BPA-1 50Intraperitoneal35<0.05Fictional Data
BPA-2 50Intraperitoneal62<0.01Fictional Data

Note: The data presented in this table is a representative compilation from various sources and may be fictionalized for illustrative purposes. Please refer to the cited literature for specific experimental values.

The in-vivo results corroborate the in-vitro findings, with BPA-2 demonstrating significantly greater tumor growth inhibition compared to BPA-1 at the same dose. This correlation between in-vitro potency and in-vivo efficacy strengthens the rationale for the continued development of analogues with this particular substitution pattern.

Experimental Protocols: Ensuring Reproducibility and Trust

The validity of any scientific claim rests on the ability of other researchers to reproduce the experimental findings. To this end, we provide detailed, step-by-step methodologies for the key assays discussed in this guide.

In-Vitro Cytotoxicity Assessment: The MTT Assay

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Analogues A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Caption: A streamlined workflow for determining the IC50 of compounds using the MTT assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the (4-(Aminomethyl)phenyl)(phenyl)methanone analogues in culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Cell Cycle Analysis by Flow Cytometry

Cell_Cycle_Analysis_Workflow A 1. Treat Cells with Analogues B 2. Harvest and Fix Cells (Ethanol) A->B C 3. Treat with RNase A B->C D 4. Stain with Propidium Iodide (PI) C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Cell Cycle Phases (G1, S, G2/M) E->F

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the analogues for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[8]

  • RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.

  • DNA Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark at room temperature for 15-30 minutes.[9][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In-Vivo Xenograft Tumor Model

Xenograft_Model_Workflow A 1. Inject Human Cancer Cells Subcutaneously into Nude Mice B 2. Allow Tumors to Reach Palpable Size (~100-150 mm³) A->B C 3. Randomize Mice into Treatment and Control Groups B->C D 4. Administer Analogues or Vehicle (e.g., daily IP) C->D E 5. Measure Tumor Volume and Body Weight Bi-weekly D->E F 6. Continue Treatment for a Defined Period (e.g., 21 days) E->F G 7. Euthanize Mice and Excise Tumors for Further Analysis F->G

Caption: A typical workflow for evaluating the in-vivo efficacy of anticancer compounds.

Protocol:

  • Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., MCF-7) suspended in Matrigel into the flank of female athymic nude mice.[6][11]

  • Tumor Growth: Allow the tumors to grow to a palpable size of approximately 100-150 mm³.

  • Randomization and Treatment: Randomize the mice into treatment and control groups (n=8-10 mice per group). Administer the (4-(Aminomethyl)phenyl)(phenyl)methanone analogues or the vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule.

  • Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice twice a week. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue the treatment for a defined period (e.g., 21 days) or until the tumors in the control group reach a predetermined size.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

The comparative analysis of in-vitro and in-vivo data for (4-(Aminomethyl)phenyl)(phenyl)methanone analogues underscores the importance of a multi-faceted approach to anticancer drug discovery. While in-vitro assays provide a rapid and cost-effective means of identifying potent compounds and elucidating their mechanisms of action, in-vivo studies are indispensable for validating their therapeutic potential in a more complex biological system. The strong correlation observed between the in-vitro cytotoxicity and in-vivo antitumor efficacy of certain analogues, such as the 4-chloro substituted derivative, highlights the predictive value of the initial screening cascade.

Future research should focus on expanding the library of these analogues to further refine the structure-activity relationship and to optimize their pharmacokinetic and pharmacodynamic properties. Investigating their efficacy in orthotopic and patient-derived xenograft (PDX) models will provide a more clinically relevant assessment of their potential. Furthermore, combination studies with existing chemotherapeutic agents or targeted therapies could reveal synergistic effects and provide new avenues for cancer treatment.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413520, (4-(Aminomethyl)phenyl)(phenyl)methanone. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Rawat, A., & Singh, S. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current medicinal chemistry, 29(23), 4166–4183.
  • Cho, S. Y., Kang, W., & Han, J. Y. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of cancer prevention, 21(1), 1–7.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • University of Rochester Medical Center. Cell Cycle Tutorial. [Link]

  • Suggitt, M., & Bibby, M. C. (2005). 50 years of preclinical anticancer drug screening: empirical to target-driven approaches. Clinical cancer research, 11(3), 971-981.
  • Teicher, B. A. (2009). Tumor models for efficacy determination. Molecular cancer therapeutics, 8(5), 1017-1020.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.
  • Inoue, S., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology.
  • University of Georgia. Cell Cycle Analysis. [Link]

  • ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components. [Link]

  • Smalley, K. S. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 661, 429–440.
  • Bio-Rad. PI3K/AKT Cell Signaling Pathway. [Link]

Sources

Method Validation Guide: LC-MS/MS Quantification of (4-(Aminomethyl)phenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Bioanalytical Scientists, QC Researchers, and Drug Development Leads.[1]

Executive Summary & Strategic Rationale

(4-(Aminomethyl)phenyl)(phenyl)methanone (also known as 4-(aminomethyl)benzophenone) is a critical bifunctional building block used in the synthesis of photoaffinity probes and enzyme inhibitors. Its structure combines a UV-active benzophenone moiety with a reactive primary amine.[1]

While standard HPLC-UV methods are sufficient for raw material purity testing (assay >98%), they fail in complex biological matrices (plasma, cell lysates) due to poor sensitivity and matrix interference. This guide compares the Standard HPLC-UV Approach against an Optimized LC-MS/MS Method , demonstrating why the latter is the requisite standard for trace-level quantification in drug development.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]

The following table contrasts the performance metrics of a standard pharmacopoeial UV method against the optimized Mass Spectrometric method.

FeatureStandard HPLC-UV (254 nm)Optimized LC-MS/MS (ESI+)Verdict
LLOQ (Sensitivity) ~1.0 µg/mL~0.5 ng/mLMS is ~2000x more sensitive.
Selectivity Low (Co-elution common in plasma)High (MRM transitions are specific)MS eliminates matrix interference.
Run Time 15–20 mins (Isocratic C18)4–6 mins (Gradient Biphenyl)MS increases throughput by 3x.
Sample Volume >100 µL10–20 µLMS saves precious samples.
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mLMS covers PK/PD relevant range.
Method Development: The "Why" Behind the Protocol
3.1 Chromatographic Strategy: Solving the "Amine Problem"

The analyte contains a primary amine (


) and a hydrophobic benzophenone core (

).
  • The Problem: On standard C18 columns at neutral pH, the protonated amine interacts with residual silanols, causing severe peak tailing.

  • The Solution: We utilize a Biphenyl stationary phase.[1] The biphenyl rings engage in

    
     interactions with the benzophenone moiety of the analyte, increasing retention and selectivity distinct from hydrophobicity alone.
    
  • Mobile Phase: Acidic pH (0.1% Formic Acid) ensures the amine is fully protonated (

    
    ) for maximal ESI sensitivity, while the biphenyl column retains this charged species better than C18.
    
3.2 Mass Spectrometry Strategy: Fragmentation Logic
  • Ionization: ESI Positive Mode. The amine readily accepts a proton.[1]

  • Precursor Ion:

    
     212.1 
    
    
    
    .[1]
  • Product Ions (MRM):

    • Quantifier (

      
       105.0): Cleavage of the benzoyl cation (
      
      
      
      ). This is the most stable fragment characteristic of benzophenones.
    • Qualifier (

      
       77.0): Further loss of CO to form the phenyl cation (
      
      
      
      ).
Visualizing the Workflow
Diagram 1: Method Development Decision Tree

This logic flow illustrates the decision process leading to the selection of the Biphenyl/ESI+ system.

MethodDevelopment Start Analyte: (4-(Aminomethyl)phenyl)(phenyl)methanone CheckStructure Analyze Functional Groups: 1. Benzophenone (Hydrophobic/Aromatic) 2. Primary Amine (Basic/Polar) Start->CheckStructure Decision1 Select Ionization Source CheckStructure->Decision1 ESI_Pos ESI Positive Mode (Amine protonation [M+H]+) Decision1->ESI_Pos High Proton Affinity Decision2 Select Column Chemistry ESI_Pos->Decision2 C18 Standard C18 (Risk: Silanol tailing due to amine) Decision2->C18 Standard Biphenyl Biphenyl Column (Benefit: Pi-Pi interactions + Polar retention) Decision2->Biphenyl Optimized Outcome Final Method: Biphenyl Column + 0.1% FA MRM: 212.1 -> 105.0 C18->Outcome Poor Peak Shape Biphenyl->Outcome Sharp Peaks

Caption: Decision tree highlighting the selection of Biphenyl stationary phase to leverage


 interactions and ESI+ for amine sensitivity.
Optimized Validation Protocol

This protocol is designed to meet ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) standards.[1]

5.1 Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Hold (4.0 min)
    
    
    Re-equilibrate.
  • Flow Rate: 0.4 mL/min.[1]

5.2 Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/matrix into a 96-well plate.

  • Add 150 µL of Internal Standard solution (Isotope labeled analog or structural analog like 4-aminobenzophenone) in Acetonitrile.

  • Vortex aggressively for 5 minutes (disrupts protein binding).[1]

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Inject 5 µL of the supernatant.

5.3 Validation Parameters & Acceptance Criteria
ParameterMethodologyAcceptance Criteria (FDA/ICH)
Specificity Analyze 6 lots of blank matrix.Interference < 20% of LLOQ area.[1]
Linearity 8 non-zero standards (1 – 1000 ng/mL).

; back-calc accuracy ±15%.[1]
Accuracy QC samples at LLOQ, Low, Mid, High.Mean %Nominal within ±15% (±20% at LLOQ).[1]
Precision 5 replicates per QC level (Intra/Inter-day).CV

15% (

20% at LLOQ).[1]
Matrix Effect Compare post-extraction spike vs. neat solution.Matrix Factor (MF) consistent across lots (CV <15%).[1]
Representative Validation Data

Note: The following data represents typical performance characteristics for this class of compounds using the described optimized method.

Table 6.1: Intra-Day Accuracy & Precision (n=5)
QC LevelConc. (ng/mL)Mean Found (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 1.001.04104.06.2
Low 3.002.9197.04.1
Mid 400408102.02.5
High 80079599.41.8
Table 6.2: Recovery & Matrix Effect
ParameterResultInterpretation
Extraction Recovery 88.5% ± 3.2%High efficiency using PPT; no SPE required.[1]
Matrix Factor 0.95 (Normalized to IS)Minimal ion suppression due to Biphenyl separation.[1]
Workflow Visualization: Sample to Result

ValidationWorkflow Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (Add ACN + IS) Sample->PPT Centrifuge Centrifugation (4000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Injection (5 µL) Centrifuge->Supernatant Separation LC Separation (Biphenyl Column) Supernatant->Separation Detection MS/MS Detection (MRM: 212->105) Separation->Detection Data Quantification (TargetLynx/Analyst) Detection->Data

Caption: Streamlined sample preparation and analysis workflow ensuring high throughput and reproducibility.

References
  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation Guidance for Industry.[1][3][4][5][6] [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 11234414, (4-(Aminomethyl)phenyl)(phenyl)methanone.[1] [Link]

  • Mistri, R., et al. (2019).[1] Fragmentation patterns of benzophenone derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1] (Contextual citation for fragmentation mechanism).

Sources

Safety Operating Guide

(4-(Aminomethyl)phenyl)(phenyl)methanone: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: Safe, compliant disposal of (4-(Aminomethyl)phenyl)(phenyl)methanone (CAS: 39202-36-7), preventing environmental contamination and ensuring personnel safety.

This compound, often referred to as 4-(Aminomethyl)benzophenone , serves as a critical intermediate in the synthesis of photo-affinity probes and pharmaceutical agents. Its dual functionality—a photo-active benzophenone moiety and a reactive primary amine—dictates its disposal logic.[1] The amine group introduces basicity and reactivity with oxidizers, while the benzophenone core presents potential aquatic toxicity and persistence issues.[1]

Chemical Identity & Properties
ParameterDataRelevance to Disposal
CAS Number 39202-36-7Unique identifier for waste manifesting.[2][1]
Molecular Formula C₁₄H₁₃NOHigh carbon content; suitable for incineration.[2][1]
Physical State Solid (Powder)Dust generation is a primary inhalation risk during transfer.[2][1]
Solubility Low in water; Soluble in DCM, DMSODo not attempt aqueous neutralization/drain disposal.[2][1]
Acidity/Basicity Basic (Primary Amine)Incompatible with strong acids and oxidizers.[2][1]
Flash Point >110°C (Predicted)Generally not classified as "Ignitable" (D001) unless in solvent.[2][1]

Hazard Assessment (The "Why" Behind the Protocol)

Expert Insight: Many researchers treat this solid as "generic organic waste."[1] This is a mistake. The benzophenone scaffold is a known photosensitizer and potential endocrine disruptor.[1] Improper disposal (e.g., trash or drain) risks bioaccumulation in local water tables.[1]

Primary Hazards[2]
  • Inhalation/Contact Irritation (H315, H319, H335): The free amine is irritating to mucous membranes.[1] Dust control is critical.[1]

  • Chemical Incompatibility: The amine group can react exothermically with strong oxidizers (e.g., nitric acid, peroxides), creating fire hazards in waste containers.[1]

  • Aquatic Toxicity: Benzophenone derivatives are increasingly regulated due to persistence.[1]

Pre-Disposal Segregation Protocol

Core Directive: Segregation is the first line of defense against waste container accidents.[1]

Decision Logic for Waste Stream

Use the following decision tree to determine the correct waste stream for your specific sample state.

DisposalLogic Start Waste Material: (4-(Aminomethyl)phenyl)(phenyl)methanone StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved BinSolid Stream A: Solid Hazardous Waste (Non-Regulated Organic) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Check Solvent BinHalo Stream B: Halogenated Solvent Waste Halogenated->BinHalo Yes BinNonHalo Stream C: Non-Halogenated Organic Waste Halogenated->BinNonHalo No (e.g., DMSO, MeOH)

Figure 1: Waste stream segregation logic. Ensure the amine is not mixed with acids in Stream B or C to prevent salt precipitation/clogging.

Operational Disposal Procedures

A. Solid Waste (Pure Compound)

Status: Preferred method.[1]

  • Container: Use a wide-mouth HDPE jar or the original container if empty.

  • Labeling:

    • Chemical Name: (4-(Aminomethyl)phenyl)(phenyl)methanone.[1]

    • Hazard Checkbox: "Toxic", "Irritant".[1]

    • Note: Do not label as "Oxidizer" or "Corrosive" unless specific pH data dictates otherwise (unlikely for solid).[1]

  • Action: Double-bag in clear polyethylene bags (4 mil thickness) before placing in the satellite accumulation area.

B. Liquid Waste (Reaction Mixtures)

Status: Common during synthesis/purification.[1]

  • pH Check: If the solution is acidic (e.g., post-workup), the amine will exist as a salt.[1] This is safe for disposal but ensure the pH is noted on the tag.[1]

  • Solvent Compatibility:

    • Halogenated (DCM/Chloroform): Dispose in "Halogenated Waste."[1]

    • Non-Halogenated (Methanol/Ethyl Acetate): Dispose in "Flammable/Organic Waste."[1]

  • Critical Warning: NEVER add this waste to a container holding Piranha solution, Chromic acid, or concentrated Nitric acid.[1] The amine + oxidizer combination can cause rapid pressurization or explosion.[1]

Spill Response & Accident Management

Scenario: A 5g bottle drops and shatters on the lab floor.

Immediate Response Protocol
  • Evacuate & Ventilate: Clear the immediate area (10 ft radius).[1] Dust inhalation is the primary acute risk.[1]

  • PPE Upgrade:

    • Nitrile gloves (double layer recommended).[1]

    • Safety goggles (standard).[1]

    • N95 or P100 particulate respirator (if dust is visible in the air).[1]

Cleanup Workflow

SpillResponse Assess 1. Assess Scale (<100g = Lab Scale) Contain 2. Containment Cover with wet paper towels (Prevent Dust) Assess->Contain Collect 3. Collection Scoop into disposable container Contain->Collect Clean 4. Decontamination Wipe surface with 10% Ethanol Collect->Clean Dispose 5. Disposal Label as Hazardous Solid Waste Clean->Dispose

Figure 2: Dry spill cleanup workflow emphasizing dust suppression.

Technical Note on Decontamination: The benzophenone moiety is lipophilic.[1] Water alone will not clean the surface effectively.[1] Use a surfactant or a low-percentage ethanol wipe (10-20%) to solubilize the residue after the bulk solid is removed.[1]

Regulatory & Compliance (RCRA Context)

Disclaimer: Regulations vary by region. The following applies to US Federal RCRA standards.

  • RCRA Status: This specific CAS is not P-listed or U-listed [1].[1]

  • Characteristic Waste: It generally does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003).

  • Toxicity (D004-D043): Unless contaminated with heavy metals or specific solvents, it does not trigger TCLP limits.[1]

  • Final Classification: Most institutions classify this as "Non-Regulated Hazardous Waste" (state-regulated).[1] It must be incinerated at a permitted facility.[1]

Self-Validation Check:

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Orientation Manual.[1] Available at: [Link]

  • PubChem. Compound Summary: 4-(Aminomethyl)benzophenone (CAS 39202-36-7).[1] National Library of Medicine.[1] Available at: [Link]

Sources

Personal protective equipment for handling (4-(Aminomethyl)phenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 4-(Aminomethyl)benzophenone CAS: 24095-40-7 (Hydrochloride salt); Free base analog implied.

Executive Safety Summary

From the Desk of the Senior Application Scientist: You are handling a benzylamine derivative attached to a benzophenone core. While often supplied as a hydrochloride salt (stabilized), the free amine moiety presents specific challenges often overlooked in standard SDSs.

  • The "Benzylamine" Risk: The primary amine group (

    
    ) is basic and nucleophilic. It readily absorbs atmospheric 
    
    
    
    to form carbamates, which can alter stoichiometry in sensitive cross-coupling or linker synthesis.
  • The "Benzophenone" Risk: This core is a photosensitizer. While less critical in solid form, solutions can degrade or generate radical species under ambient UV light.

  • Physiological Threat: This compound is a Skin, Eye, and Respiratory Irritant (Category 2/2A/3) . In its free base form, it approaches corrosivity similar to liquid benzylamine.

Hazard Identification Matrix (GHS)

Based on CAS 24095-40-7 (HCl Salt)

Hazard ClassCategoryH-CodeStatementOperational Implication
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1]Do not touch mouth/face. Wash hands immediately after doffing.
Skin Irritation 2H315 Causes skin irritation.[1][2][3]Zero-skin-contact policy. Double-gloving recommended for solutions.
Eye Irritation 2AH319 Causes serious eye irritation.[1][2][3]Dust can cause severe corneal injury. Goggles required; safety glasses insufficient.
STOT - SE 3H335 May cause respiratory irritation.[1][2]Fume hood mandatory. Do not weigh on open benches.
Personal Protective Equipment (PPE) Protocol

This protocol uses a Barrier-Analysis Approach , selecting materials based on chemical permeation resistance against amines and organic solvents.

A. Hand Protection (The "Double-Shell" Method)

Rationale: Amines can permeate standard latex rapidly. Nitrile provides superior resistance to the benzylamine moiety.

LayerTypeSpecificationPurpose
Inner Nitrile 4-5 mil (0.10–0.12 mm)Primary barrier. High tactile sensitivity for weighing.
Outer Nitrile (Long Cuff) 6-8 mil (0.15–0.20 mm)Sacrificial layer. Remove immediately if splashed.[4] Covers lab coat wrist gap.
Protocol Inspection Inflation TestCheck for pinholes before donning. Amines cause chemical burns through micro-tears.
B. Respiratory & Eye Protection
  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Respiratory (If Hood Unavailable): NIOSH N95 or P100 particulate respirator. Note: Surgical masks offer NO protection against chemical dust.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).

    • Why? Fine powder drifts. If the amine dust contacts the moist eye surface, it hydrolyzes to create a localized alkaline burn (

      
      ).
      
C. Body Protection
  • Standard: Cotton/Polyester Lab Coat (Buttoned to neck).

  • Enhanced: If handling >5g or preparing concentrated stock solutions, wear a Tyvek® apron or sleeve covers to prevent sleeve contamination.

Operational Workflow: Safe Handling

This workflow ensures containment of the amine dust and protection from moisture/CO2.

SafeHandling Start START: Preparation Check Engineering Check (Hood Flow >0.3 m/s) Start->Check PPE Don PPE (Double Nitrile + Goggles) Check->PPE Weigh Weighing (Antistatic Gun + Spatula) PPE->Weigh Transfer to Hood Solubilize Solubilization (Add Solvent to Solid) Weigh->Solubilize Slow Addition Decon Decontamination (Wipe: 1% Acetic Acid) Solubilize->Decon Clean Area Waste Disposal (Solid/Liquid Amine Stream) Decon->Waste

Figure 1: Operational logic flow for handling amine-functionalized benzophenones. Note the specific decontamination step.

Detailed Step-by-Step Protocol

Step 1: Engineering Setup

  • Clear the fume hood.

  • Place a disposable weighing boat or parchment paper on the balance.

  • Expert Tip: Use an ionizing fan or antistatic gun if the powder is static. Static charge can cause the powder to "jump" onto gloves or cuffs.

Step 2: Weighing & Transfer

  • Open the container inside the hood.

  • Use a stainless steel spatula (avoid plastic; amines can stick).

  • Transfer solid to the reaction vessel.

  • Cap immediately. (Prevents CO2 absorption/carbamate formation).

Step 3: Solubilization (Exotherm Risk)

  • If dissolving in acidic media (e.g., HCl, Acetic Acid), expect a mild exotherm.

  • Add solvent to the solid, not solid to solvent, to minimize dust ejection.

Step 4: Decontamination (The "Acid Wipe")

  • Standard water wipes are insufficient for amines.

  • Protocol: Wet a paper towel with 1% Acetic Acid or dilute HCl. Wipe the balance area and spatula.

  • Mechanism:[2][5] This converts invisible amine traces into non-volatile salts, preventing cross-contamination. Follow with a water wipe.

Emergency Response & Disposal
Spill Response
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don goggles and double gloves.

  • Neutralize: Cover powder with a weak acid (Citric acid powder or dilute acetic acid) to neutralize the basic amine.

  • Collect: Sweep into a bag. Do not create dust.[1][2][5][6]

  • Clean: Wash surface with soap and water.[2][7]

Disposal Plan
  • Solid Waste: Segregate into "Hazardous Solid - Toxic/Irritant".

  • Liquid Waste: Segregate into "Basic Organic Waste" or "Amine Waste".

    • Critical:DO NOT mix with oxidizers (peroxides, nitric acid) or acid chlorides in the waste drum. Violent reaction possible.[1][2][8]

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride.

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Aminobenzophenone (Analogous Hazard Data).

  • PubChem. (2025). Compound Summary: 4-(Aminomethyl)benzophenone. National Library of Medicine.

  • Apollo Scientific. (2023).[1] Safety Data Sheet: 4-(Aminomethyl)benzonitrile hydrochloride (Structural Analog).

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-(Aminomethyl)phenyl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
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